1-Azaspiro[3.3]heptane-6-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(4-5)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWHZPDMYJOEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-Azaspiro[3.3]heptane-6-carboxylic acid
The following technical guide details the chemical structure, synthesis, and medicinal chemistry properties of 1-Azaspiro[3.3]heptane-6-carboxylic acid .
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (3D) saturated systems is a proven strategy to improve physicochemical properties and patentability. 1-Azaspiro[3.3]heptane-6-carboxylic acid represents a premier scaffold in this domain.
As a rigid, spirocyclic amino acid, it functions as a high-value bioisostere for piperidine-4-carboxylic acid (isonipecotic acid) and proline derivatives. Its unique geometry alters the exit vectors of substituents, often improving metabolic stability by eliminating vulnerable hydrogen abstraction sites found in flexible rings, while simultaneously lowering lipophilicity (LogP).
Chemical Identity & Physicochemical Profile[1][2][3]
This compound exists primarily as a zwitterion at physiological pH. Its compact, bicyclic nature confers distinct properties compared to monocyclic analogs.
Table 1: Core Chemical Data
| Property | Data | Notes |
| IUPAC Name | 1-Azaspiro[3.3]heptane-6-carboxylic acid | |
| CAS Number | 1374659-11-6 | Often sold as N-Boc derivative (CAS: 1211526-53-2) |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| pKa (Acid) | ~4.2 (Predicted) | Typical carboxylic acid range |
| pKa (Base) | ~9.8 (Predicted) | Secondary amine; slightly lower than piperidine due to strain |
| LogP | -1.2 to -0.8 | Highly polar/hydrophilic |
| TPSA | 63.3 Ų | Favorable for membrane permeability |
| Geometry | Non-planar | Cyclobutane rings exhibit "puckered" conformation (~30°) |
Structural Analysis: Geometry & Vectors
The 1-azaspiro[3.3]heptane scaffold is not flat.[1][2][3][4][5] Unlike the chair conformation of piperidine, the two four-membered rings in the spiro[3.3] system adopt a puckered (butterfly) conformation to relieve torsional strain.
-
Bond Angles: The internal C-C-C angles are compressed (~88-90°), creating significant ring strain (~60 kcal/mol for the total system).
-
Exit Vectors: Substituents at the 1-position (amine) and 6-position (acid) are oriented along a linear axis that is distinct from the vectors in 1,4-disubstituted piperidines or 1,3-disubstituted cyclobutanes. This allows the scaffold to probe unique chemical space within a binding pocket.
-
Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon binding to a protein target compared to flexible acyclic or monocyclic linkers.
Synthesis: The Graf Isocyanate Route[3][5][6][8]
The most authoritative and scalable method for constructing the 1-azaspiro[3.3]heptane core is the Graf Isocyanate Method , utilizing the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with an exocyclic alkene.
Reaction Logic Diagram
The following diagram illustrates the critical pathway from a cyclobutane precursor to the final spiro amino acid.
[6]
Detailed Experimental Protocol
Phase 1: Precursor Preparation (Olefination) To install the spiro ring, one must first generate an exocyclic double bond on the cyclobutane ring.
-
Reagents: Methyltriphenylphosphonium bromide (Wittig salt), Potassium tert-butoxide (KOtBu), THF.
-
Procedure: Suspend the Wittig salt in dry THF and add KOtBu at 0°C to generate the ylide (bright yellow). Add 3-oxocyclobutanecarboxylic acid (protected as an ester, e.g., tert-butyl ester, to prevent side reactions). Stir at room temperature.
-
Outcome: Yields tert-butyl 3-methylenecyclobutanecarboxylate.
Phase 2: The Graf Cycloaddition (Critical Step) This step builds the second ring containing the nitrogen.
-
Reagents: Chlorosulfonyl isocyanate (CSI), Dichloromethane (DCM), Sodium sulfite (for reductive workup).
-
Mechanism: CSI undergoes a thermal [2+2] cycloaddition with the exocyclic alkene. This forms a beta-lactam-N-sulfonyl chloride intermediate.[7]
-
Workup: The N-sulfonyl chloride is highly reactive. It is typically removed by reductive hydrolysis using aqueous sodium sulfite or thiophenol/pyridine, yielding the free NH-beta-lactam (spiro[3.3]heptan-2-one derivative).
Phase 3: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Alane (AlH₃).
-
Challenge: Reducing the lactam carbonyl to a methylene group (to form the azetidine ring) without over-reducing the carboxylic ester (if present) requires precise control.
-
Optimization: Often, the ester is reduced to an alcohol during this step. If the carboxylic acid is required, the alcohol is subsequently re-oxidized (Jones oxidation or TEMPO), or the nitrile precursor is used initially and hydrolyzed after amine protection.
Medicinal Chemistry Applications
Bioisosterism Case Study: Bupivacaine Analog
Research has demonstrated that replacing the piperidine ring in the local anesthetic Bupivacaine with the 1-azaspiro[3.3]heptane scaffold results in a patentable analog with retained potency but altered pharmacokinetic properties.[1][4][8]
-
Metabolic Stability: The spiro scaffold lacks the hydrogen atoms adjacent to the nitrogen in the specific spatial arrangement found in piperidine, potentially reducing oxidative metabolism by CYP450 enzymes.
-
Solubility: The high sp3 character (Fraction sp3 = 1.0) and lower lipophilicity compared to aromatic rings significantly enhance aqueous solubility, a critical parameter for oral bioavailability.
Comparative Metrics
| Scaffold | Lipophilicity (LogP) | Metabolic Liability | Conformational Entropy |
| Piperidine | Moderate | High (alpha-oxidation) | High (Chair flip) |
| Benzene | High | Low (unless substituted) | N/A (Rigid) |
| 1-Azaspiro[3.3]heptane | Low | Low | Low (Rigid) |
Handling and Safety
-
Zwitterionic Nature: The free acid is a zwitterion. It is highly water-soluble and may be difficult to extract into organic solvents. Purification often requires ion-exchange chromatography or reverse-phase HPLC.
-
Reactivity: The strained azetidine ring is susceptible to ring-opening nucleophilic attack under harsh acidic conditions. Avoid strong acids at elevated temperatures during deprotection steps.
-
Storage: Store as the N-Boc protected derivative or the hydrochloride salt to prevent polymerization or oxidative degradation.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Mykhailiuk, P. K. (2023).[8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.
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- 4. researchgate.net [researchgate.net]
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- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Azaspiro[3.3]heptane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a perpetual driving force in medicinal chemistry. In recent years, strained spirocyclic systems have emerged as powerful tools for creating three-dimensional structures with desirable physicochemical properties. Among these, the 1-azaspiro[3.3]heptane framework has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine ring, offering a unique combination of structural rigidity, improved aqueous solubility, and metabolic stability. This technical guide provides an in-depth exploration of a key derivative of this scaffold: 1-Azaspiro[3.3]heptane-6-carboxylic acid, a versatile building block for the synthesis of novel therapeutics.
Core Identifiers and Physicochemical Properties
A critical first step in working with any chemical entity is to establish its identity and understand its fundamental properties. For 1-Azaspiro[3.3]heptane-6-carboxylic acid, the landscape is nuanced by the common use of a protecting group on the nitrogen atom for stability and synthetic tractability.
The most frequently encountered and commercially available form of this molecule is its N-Boc protected derivative: 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid .
| Identifier | Value | Source |
| CAS Number | 1374659-11-6 | J&K Scientific[1] |
| PubChem CID | 56962185 | J&K Scientific[1] |
| Molecular Formula | C12H19NO4 | CymitQuimica |
| Molecular Weight | 241.28 g/mol | CymitQuimica |
| IUPAC Name | 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid | J&K Scientific[1] |
| InChI Key | PLTMDLGZYGFWOV-UHFFFAOYSA-N | J&K Scientific[1] |
| SMILES | CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)O | J&K Scientific[1] |
The unprotected parent compound, 1-Azaspiro[3.3]heptane-6-carboxylic acid , is typically generated in situ from its protected precursor due to its potential for instability and self-reaction. As such, a dedicated CAS number for the unprotected form is not readily found in major chemical databases. For practical applications, researchers will almost invariably start with the N-Boc protected version.
The Strategic Advantage of the 1-Azaspiro[3.3]heptane Scaffold
The significance of the 1-azaspiro[3.3]heptane core lies in its role as a next-generation bioisostere for piperidine, a privileged scaffold in numerous approved drugs.[2] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.
A Superior Bioisostere
Compared to piperidine, the 1-azaspiro[3.3]heptane scaffold offers several key advantages:
-
Increased Three-Dimensionality: The spirocyclic nature of the core introduces a greater degree of three-dimensionality, which can lead to improved target binding and selectivity.
-
Enhanced Aqueous Solubility: The replacement of a methylene group in the piperidine ring with a second ring in the spirocycle can lead to a decrease in lipophilicity and an increase in aqueous solubility, a desirable property for drug candidates.
-
Metabolic Stability: The strained ring system can influence the metabolic profile of a molecule, potentially blocking sites of metabolism and increasing the drug's half-life.
-
Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property.
The following diagram illustrates the structural relationship between piperidine and the 1-azaspiro[3.3]heptane core.
Caption: Bioisosteric relationship and key property enhancements of 1-Azaspiro[3.3]heptane.
Synthesis of 1-Azaspiro[3.3]heptane-6-carboxylic Acid
The synthesis of the target molecule is a multi-step process that typically involves the construction of the spirocyclic core followed by functional group manipulation. As the unprotected form is often used directly in subsequent reactions, a robust deprotection protocol is a critical final step.
Construction of the 1-Azaspiro[3.3]heptane Core
The synthesis of the 1-azaspiro[3.3]heptane core can be achieved through a thermal [2+2] cycloaddition reaction between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam. Subsequent reduction of the β-lactam ring with a reducing agent such as alane yields the desired 1-azaspiro[3.3]heptane scaffold.[2][3]
The following diagram outlines a general synthetic workflow for accessing the 1-azaspiro[3.3]heptane core.
Caption: General synthetic route to the 1-Azaspiro[3.3]heptane core.
Synthesis of the N-Boc Protected Carboxylic Acid
Experimental Protocol: N-Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to unmask the secondary amine for further functionalization. This is typically achieved under acidic conditions.
Protocol: Acid-Mediated N-Boc Deprotection
-
Dissolution: Dissolve 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-20 equivalents) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M) to the reaction mixture. The reaction is often performed at 0 °C to control exotherms and then allowed to warm to room temperature.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting crude product, often obtained as a salt (e.g., hydrochloride or trifluoroacetate), can be used directly in the next step or purified further if necessary.
Causality Behind Experimental Choices:
-
Choice of Acid: TFA and HCl in dioxane are commonly used for Boc deprotection due to their effectiveness and the volatility of their byproducts, which simplifies purification. The choice between them can depend on the sensitivity of other functional groups in the molecule to the specific acid.
-
Solvent Selection: Dichloromethane is a good solvent for many organic compounds and is relatively inert under these acidic conditions. 1,4-Dioxane is often used for HCl deprotections as it is commercially available as a solution in this solvent.
-
Temperature Control: Starting the reaction at a low temperature helps to manage any potential exotherm and can improve the selectivity of the deprotection if other acid-labile groups are present.
Self-Validating System:
-
The completion of the reaction should be confirmed by the disappearance of the starting material's spot on TLC or peak in the LC-MS and the appearance of a new, more polar spot/peak corresponding to the deprotected product.
-
The identity of the product can be confirmed by mass spectrometry, which will show a mass loss corresponding to the Boc group (100.12 g/mol ).
Applications in Drug Discovery and Design
The unique structural and physicochemical properties of 1-azaspiro[3.3]heptane-6-carboxylic acid make it a valuable building block in drug discovery. The presence of both a secondary amine and a carboxylic acid provides two points for diversification, allowing for the creation of libraries of compounds for screening against various biological targets.
The 1-azaspiro[3.3]heptane scaffold has been incorporated into a variety of biologically active compounds, including kinase inhibitors and central nervous system (CNS) agents.[6] Its use as a piperidine bioisostere has been validated in the development of a patent-free analogue of the anesthetic drug bupivacaine, which demonstrated high activity.[2][7]
Future Outlook
The exploration of novel, three-dimensional scaffolds is a continuing trend in medicinal chemistry. The 1-azaspiro[3.3]heptane core, and specifically its carboxylic acid derivative, represents a promising platform for the development of the next generation of therapeutics. As synthetic methodologies for accessing these complex structures become more efficient and scalable, their adoption in drug discovery programs is expected to increase, leading to the development of new and improved medicines.
References
-
J&K Scientific. 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid. [Link]
-
PubChem. 2-Azaspiro[3.3]heptane-6-carboxylic acid. [Link]
-
PubChemLite. 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid. [Link]
-
MySkinRecipes. 1-Azaspiro[3.3]Heptane Hydrochloride. [Link]
-
ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
PubMed. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
ResearchGate. Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction.... [Link]
-
Chemsrc. 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubChem. 6-Oxa-1-azaspiro(3.3)heptane. [Link]
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
Figshare. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
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The Rigidification Vector: Conformational Analysis and Physicochemical Profiling of 1-Azaspiro[3.3]heptane Scaffolds
Executive Summary
The search for novel saturated bioisosteres to replace planar aromatic rings or flexible aliphatic heterocycles is a central theme in modern medicinal chemistry.[1][2][3] While 2-azaspiro[3.3]heptane has become a staple surrogate for piperidine and piperazine, the 1-azaspiro[3.3]heptane scaffold has only recently emerged as a distinct, high-value pharmacophore.
This guide provides a deep technical analysis of the 1-azaspiro[3.3]heptane core. Unlike its 2-aza isomer, the 1-aza variant places the nitrogen atom directly adjacent to the spiro-quaternary carbon. This unique topology imparts specific conformational constraints, altered basicity (pKa), and distinct exit vectors that differ significantly from the parent piperidine or the 2-aza analogue.
Structural Fundamentals and Geometry
The Spiro[3.3] System Topology
The 1-azaspiro[3.3]heptane system consists of an azetidine ring spiro-fused to a cyclobutane ring. The defining feature is the Nitrogen atom at position 1, directly bonded to the spiro center (C4).
-
Ring Pucker (The "Butterfly" Effect): Neither the cyclobutane nor the azetidine ring is planar. To relieve torsional strain (eclipsing interactions), both rings adopt a puckered conformation.
-
Puckering Angle (
): Typically ranges between 20° and 30° . -
Coupling: In the spiro system, the puckering of the two rings is mechanically coupled. The conformation minimizes steric clash between the protons on C2/C3 (azetidine) and C5/C7 (cyclobutane).
-
Nitrogen Inversion and Steric Congestion
In 1-azaspiro[3.3]heptanes, the nitrogen lone pair is sterically compressed by the adjacent spiro-cycle.
-
Inversion Barrier: The barrier to nitrogen inversion in azetidines is generally higher than in piperidines. In the 1-spiro system, the adjacent bulk of the cyclobutane ring further destabilizes the planar transition state required for inversion, potentially locking the N-substituent in a specific orientation relative to the carbocyclic ring.
-
Implication: This creates a "spring-loaded" bond at N1, making it highly reactive for functionalization but rigid in its ground state.
Computational Assessment: Energy Landscapes
To understand the conformational preferences, we employ Density Functional Theory (DFT) profiling. The energy landscape is defined by the interplay between ring strain (~26 kcal/mol per ring) and the steric bulk of substituents.
Conformational Minima
The system exists primarily in two interconverting conformers (unless locked by bulky substituents).
| Parameter | Conformer A (Equatorial-like) | Conformer B (Axial-like) | Note |
| N-Substituent Orientation | Pseudo-equatorial | Pseudo-axial | Equatorial is generally favored by 1.5–2.5 kcal/mol. |
| Ring Pucker Angle | ~28° | ~22° | Axial substitution flattens the ring slightly. |
| Dipole Moment | Lower | Higher | Solvent dependent stability. |
Vector Analysis (Bioisosterism)
The primary utility of 1-azaspiro[3.3]heptane is as a Piperidine Bioisostere .[2][4] However, the exit vectors are not identical.[1][5][6]
-
Piperidine: The angle between C2 and C6 substituents (or N1 and C4) is defined by the chair conformation (~180° or ~60°).
-
1-Azaspiro[3.3]heptane: The angle is defined by the rigid square geometry. The vector from N1 to a substituent on C6 (cyclobutane ring) provides a unique trajectory that accesses chemical space unavailable to piperidine.
Experimental Validation Protocols
Trustworthy analysis requires correlating computational models with physical data. The following workflow validates the structure.
Synthesis via Graf Isocyanate (The Enamine Route)
The most robust access to this scaffold, recently optimized by Mykhailiuk et al., utilizes a [2+2] cycloaddition.
Figure 1: Synthetic workflow for accessing 1-azaspiro[3.3]heptane cores via the Graf isocyanate route.
Variable Temperature NMR (VT-NMR) Protocol
To determine the energy barrier of ring flipping and nitrogen inversion:
-
Solvent Selection: Dissolve derivative in CD2Cl2 or Toluene-d8 (depending on solubility and expected freezing point).
-
Acquisition: Acquire 1H NMR spectra at 10°C decrements from 298K down to 180K.
-
Observation: Look for the decoalescence of the geminal protons on the cyclobutane ring.
-
Fast Exchange (High T): Geminal protons appear as averaged signals.
-
Slow Exchange (Low T): Geminal protons split into distinct axial/equatorial environments.
-
-
Calculation: Use the Eyring equation to calculate
of the flip.
Physicochemical Implications in Drug Design[1][7]
Replacing a piperidine with a 1-azaspiro[3.3]heptane affects the physicochemical profile significantly.[7]
Basicity (pKa) Modulation
The basicity of the nitrogen is modulated by the increased s-character of the bonds in the strained four-membered ring.
-
Piperidine pKa: ~11.2
-
Azetidine pKa: ~11.3
-
1-Azaspiro[3.3]heptane pKa: Typically lower than piperidine (approx. 9.5 – 10.5 depending on substitution).
-
Mechanism:[8] The spiro-carbon exerts an inductive withdrawing effect, and the steric bulk hinders solvation of the protonated cation.
-
Benefit: Lowering pKa can improve membrane permeability (LogD) by increasing the fraction of neutral species at physiological pH (7.4).
-
Lipophilicity (LogP) and Solubility
The spiro scaffold is "fat" (3D) rather than "flat".
-
LogP: Generally lower than the corresponding cyclohexyl/phenyl analogs due to lower carbon count and higher fraction of sp3 character (Fsp3).
-
Solubility: Higher aqueous solubility is often observed due to the disruption of crystal packing forces common in planar aromatic systems.
Decision Framework: When to Use 1-Azaspiro[3.3]heptane
Use the following logic flow to determine if this scaffold is appropriate for your lead optimization program.
Figure 2: Strategic decision tree for scaffold hopping from Piperidine to Spiro-systems.
References
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Kirichok, A., Tkachuk, H., Kozyriev, Y., et al.[4][9][10][11] (2023).[1][4][11][12] Angewandte Chemie International Edition. [Link] (The foundational paper establishing the synthesis and bioisosteric utility of the 1-aza series.)
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Prysiazhniuk, K., Datsenko, O. P., et al.[5][8] (2024).[5][9] Angewandte Chemie International Edition. [Link] (Provides crystallographic data on the carbocyclic spiro[3.3]heptane core relevant to puckering analysis.)
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Burkhard, J. A., et al.[13] (2011).[12][14] Organic Letters. [Link] (Early work on the general azaspiro class, focusing on the 2-aza and 6-aza variants, providing a baseline for structural comparison.)
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The Azaspiro[3.3]heptane Moiety: A Technical Guide to the Physicochemical Profile and pKa of 1-Azaspiro[3.3]heptane-6-carboxylic acid
Introduction: The Rise of Strained Spirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is perpetual. Among the emerging classes of compounds, saturated spirocycles have garnered significant attention. These rigid, three-dimensional structures serve as valuable bioisosteres for more common saturated heterocycles like piperidine.[1][2] The 1-azaspiro[3.3]heptane framework, in particular, has been identified as a next-generation piperidine surrogate, offering the potential for enhanced aqueous solubility and metabolic stability.[3][4] This guide provides an in-depth technical analysis of a key derivative, 1-Azaspiro[3.3]heptane-6-carboxylic acid, focusing on its physicochemical profile and the critical parameter of its acid dissociation constants (pKa). Understanding these properties is paramount for researchers in drug development, as they profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Profile: A Blend of Azetidine and Cyclobutane Characteristics
The presence of both a basic nitrogen atom within the azetidine ring and an acidic carboxylic acid group on the cyclobutane ring makes this an amphoteric molecule. Its properties are therefore highly dependent on pH.
Table 1: Predicted Physicochemical Properties of 1-Azaspiro[3.3]heptane-6-carboxylic acid
| Property | Predicted Value/Information | Rationale and Expert Insights |
| Molecular Formula | C₇H₁₁NO₂ | Derived from its chemical structure. |
| Molecular Weight | 141.17 g/mol | Calculated from the molecular formula. |
| CAS Number | 2306277-90-5 (hydrochloride salt) | This identifier is crucial for sourcing and regulatory purposes.[5] |
| Appearance | Expected to be a white to off-white solid. | Based on the properties of similar amino acids and related spirocyclic compounds. |
| Solubility | High aqueous solubility, particularly at physiological pH. | The presence of two ionizable groups enhances water solubility. Azaspiro[3.3]heptanes are noted for conferring high aqueous solubility.[3] |
| Lipophilicity (LogP) | Predicted to be low. | The sp³-rich, compact structure and the presence of polar functional groups suggest a hydrophilic character. |
| Melting Point | Not experimentally determined. | Expected to be relatively high due to the crystalline, salt-forming nature of the molecule. |
The Critical Role of pKa in Drug Development
The acid dissociation constant, or pKa, is a measure of the strength of an acid in solution. For a molecule with multiple ionizable centers like 1-Azaspiro[3.3]heptane-6-carboxylic acid, there will be distinct pKa values for each group. These values are critical as they determine the charge state of the molecule at a given pH, which in turn influences its solubility, permeability across biological membranes, and binding interactions with its target protein.
This molecule possesses two key ionizable centers:
-
The Carboxylic Acid (an acidic center): This group will lose a proton to become negatively charged (carboxylate).
-
The Azetidine Nitrogen (a basic center): This group will gain a proton to become positively charged (azetidinium).
Predicted pKa Values
In the absence of direct experimental data, we can estimate the pKa values by considering the pKa of its structural components:
-
The pKa of azetidine is approximately 11.3.[6]
Based on these parent structures, we can predict the following pKa values for 1-Azaspiro[3.3]heptane-6-carboxylic acid:
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 4.5 - 5.0 . The electron-withdrawing effect of the nearby protonated amine (at low pH) would be minimal due to the insulating sp³ carbon framework.
-
pKa₂ (Azetidine Nitrogen): Expected to be in the range of 10.5 - 11.5 . The presence of the carboxylate group at physiological pH would have a minor electron-withdrawing effect, slightly lowering the basicity of the nitrogen compared to unsubstituted azetidine.
These estimations provide a crucial starting point for understanding the molecule's behavior in biological systems. However, for drug development purposes, precise experimental determination is essential.
Experimental Determination of pKa
The gold standard for pKa determination is potentiometric titration . This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Workflow for Potentiometric Titration
Caption: A generalized workflow for computational pKa prediction.
The underlying principle of these predictions often relies on a large, curated database of experimentally measured pKa values. The software identifies the ionizable center in the query molecule and finds similar substructures in its database. It then applies corrections based on the electronic effects (inductive and resonance) of the surrounding molecular framework, often using Hammett-type equations. The accuracy of these predictions has significantly improved over the years, with many tools achieving a root-mean-square error of less than 0.5 log units for a wide range of chemical structures. [9]
Conclusion: A Foundation for Rational Drug Design
1-Azaspiro[3.3]heptane-6-carboxylic acid represents a promising scaffold for the development of new therapeutics. Its unique three-dimensional structure and the presence of both acidic and basic centers provide a rich platform for chemical modification. A thorough understanding of its physicochemical profile, and particularly its pKa values, is fundamental to harnessing its full potential. While computational predictions offer valuable initial insights, experimental determination through techniques like potentiometric titration remains the definitive method for obtaining the precise data needed to guide rational drug design and optimization. This guide provides the foundational knowledge and methodologies for researchers to confidently characterize this and similar novel chemical entities.
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Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Role of azaspiro[3.3]heptanes in fragment-based drug discovery (FBDD)
This guide explores the strategic integration of azaspiro[3.3]heptanes into Fragment-Based Drug Discovery (FBDD) campaigns. It is designed for medicinal chemists and drug discovery scientists seeking to escape the "flatland" of traditional aromatic fragments by utilizing rigid, sp3-rich scaffolds.
Executive Summary: The Shift to 3D Fragments
Fragment-Based Drug Discovery (FBDD) has historically relied on low-molecular-weight aromatic systems. While efficient for screening, these "flat" fragments often lead to lead compounds with poor physicochemical properties (high lipophilicity, low solubility) as they grow.
Azaspiro[3.3]heptanes represent a paradigm shift. These strained spiro heterocycles (SSHs) offer a high fraction of sp3-hybridized carbons (
Key Value Proposition
| Feature | Advantage in FBDD |
| Rigidity | Low entropic penalty upon binding; predictable exit vectors.[1] |
| Metabolic Stability | Ring strain prevents typical oxidative metabolism (e.g., |
| Lipophilicity | Lower LogP/LogD compared to monocyclic analogs, improving LLE (Ligand Lipophilicity Efficiency). |
| Vectorization | Precise geometric angles ( |
Structural Rationale & Physicochemical Profiling[2][3]
"Escape from Flatland"
The azaspiro[3.3]heptane core is not merely a spacer; it is a geometric tool. Unlike the chair conformation of piperidine, which can flip and adjust, the spiro[3.3] system is locked. This rigidity is crucial in FBDD, where the initial binding event is weak; reducing the entropic cost of freezing a flexible ligand can significantly enhance ligand efficiency (LE).
Bioisosteric Mapping
The following table contrasts the properties of the 2-azaspiro[3.3]heptane scaffold against the traditional piperidine core it often replaces.
Table 1: Physicochemical Comparison (Piperidine vs. Azaspiro[3.3]heptane)
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | Impact on Drug Design |
| Shape | Flexible (Chair/Boat) | Rigid (Puckered) | Defined vector projection. |
| pKa (Conj. Acid) | ~11.2 | ~10.5 | Lower pKa improves membrane permeability at physiological pH. |
| ClogP | 0.84 | 0.32 | Improved solubility and lower metabolic liability. |
| Metabolic Hotspot | Stable (Bridgehead blocked) | Extended half-life ( |
Vector Analysis Pathway
The diagram below illustrates how replacing a piperidine with an azaspiro[3.3]heptane alters the exit vector of substituents, potentially enabling new interactions (e.g., H-bonds) that were previously geometrically inaccessible.
Synthetic Accessibility & Protocols
One of the historical barriers to using spirocycles in FBDD was synthetic difficulty. Recent advances, particularly involving [2+2] cycloaddition strategies, have made these scaffolds accessible at the multi-gram scale.
Validated Synthetic Route: The Graf Isocyanate Method
This protocol describes the synthesis of 1-azaspiro[3.3]heptane , a "next-generation" isomer that places the nitrogen adjacent to the spiro center, creating a unique vector distinct from the more common 2-aza isomer.
Mechanism:
-
[2+2] Cycloaddition: Reaction of an exocyclic alkene with Chlorosulfonyl Isocyanate (CSI, Graf isocyanate).[2][3][4]
-
Reductive Ring Opening: Conversion of the resulting
-lactam to the amine.
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane
Note: This protocol involves reactive isocyanates and strong reducing agents. Perform in a fume hood.
Step 1: Formation of the Spiro-
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvent: Add anhydrous diethyl ether (50 mL) and methylenecyclobutane (1.0 equiv, 10 mmol). Cool to 0°C.[6]
-
Addition: Add Chlorosulfonyl Isocyanate (CSI) (1.1 equiv) dropwise over 20 minutes. Maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The N-chlorosulfonyl
-lactam intermediate will precipitate or form a viscous oil. -
Hydrolysis: Carefully add the reaction mixture to a vigorously stirred solution of
(25% aq) and (10% aq) at 0°C. Maintain pH > 7. This removes the sulfonyl group. -
Extraction: Extract with dichloromethane (
mL). Dry organics over and concentrate to yield the spiro- -lactam.
Step 2: Reduction to the Amine
-
Setup: Charge a flask with
(2.5 equiv) in anhydrous THF (0.5 M) under nitrogen. -
Addition: Dissolve the spiro-
-lactam from Step 1 in THF and add dropwise to the suspension at 0°C. -
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate. -
Purification: Isolate the amine as the HCl salt by adding 4M HCl in dioxane, or distill if the free base is volatile.
FBDD Integration Strategy
Library Design
When building a fragment library, avoid populating it solely with 2-azaspiro[3.3]heptane. Diversity in the spiro core is essential.
-
2,6-diazaspiro[3.3]heptane: Use as a linker (piperazine surrogate).[7][4][8]
-
2-oxa-6-azaspiro[3.3]heptane: Use to modulate solubility (morpholine surrogate).
-
1-azaspiro[3.3]heptane: Use for novel IP space and chiral exploration (the C1 position is chiral).
Fragment Growing
Once a spiro-fragment binds (validated by SPR or NMR), "growing" the molecule is facilitated by the rigid vectors.
-
Protocol: Use the secondary amine handle for rapid parallel synthesis (amide coupling, reductive amination, or
). -
Observation: Unlike flexible chains where growing can disrupt the initial binding mode, the spiro core's rigidity ensures the original interaction is preserved while the new group explores adjacent pockets.
References
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link
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Barnes-Seeman, D., et al. (2014). The Role of Saturated Heterocycles in Drug Discovery. Journal of Medicinal Chemistry. Link
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Navigating Three-Dimensional Chemical Space: A Technical Guide to the Vector Orientation and Exit Vectors of 1-Azaspiro[3.3]heptane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a rigid, three-dimensional core that can significantly enhance the pharmacological profile of drug candidates.[1][2][3] Its unique topology allows for precise control over the spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. This guide provides an in-depth exploration of the vector orientation and exit vectors of 1-azaspiro[3.3]heptane derivatives. We will delve into synthetic strategies for accessing this scaffold and its functionalized analogues, analyze its conformational properties, and elucidate how a profound understanding of its exit vector geometries can guide rational drug design.
The Rise of Spirocyclic Scaffolds in Drug Discovery
Medicinal chemistry has witnessed a paradigm shift from "flat" aromatic compounds towards more three-dimensional (3D) molecular architectures.[1] This evolution is driven by the need to improve selectivity, potency, and pharmacokinetic properties while minimizing off-target effects. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[4][5][6] Their rigid nature reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target and often results in enhanced metabolic stability.[7]
The 1-azaspiro[3.3]heptane core, in particular, has garnered significant attention as a versatile building block.[1][2] It is often employed as a bioisosteric replacement for common saturated heterocycles such as piperidine, offering distinct advantages in modulating physicochemical properties like aqueous solubility and lipophilicity.[2][3][8][9]
Defining the Compass: Vector Orientation and Exit Vectors
The true power of the 1-azaspiro[3.3]heptane scaffold lies in its well-defined geometry, which dictates the precise spatial arrangement of appended functional groups. To harness this potential, two key concepts are paramount:
-
Exit Vectors: These are the vectors originating from the scaffold's core atoms and pointing towards the attached substituents. The number and location of these exit vectors determine the scaffold's utility as a central hub for connecting different pharmacophoric elements.[10][11][12]
-
Vector Orientation: This refers to the relative spatial disposition of the exit vectors. It is defined by the distances, bond angles, and dihedral angles between them. This orientation is crucial for presenting substituents in a manner that complements the topology of a target's binding site.[13]
The ability to strategically place functional groups along these vectors allows for a systematic exploration of the chemical space surrounding the core, a process often referred to as "vector-oriented" or "scaffold-based" drug design.[7]
Constructing the Core: Synthetic Access to 1-Azaspiro[3.3]heptane Scaffolds
The practical application of any scaffold hinges on the availability of robust and scalable synthetic routes. Fortunately, several efficient methods for the synthesis of 1-azaspiro[3.3]heptanes have been developed. A prevalent and effective strategy involves a [2+2] cycloaddition reaction.
Key Synthetic Approach: [2+2] Cycloaddition
A widely adopted method for constructing the 1-azaspiro[3.3]heptane core involves the thermal [2+2] cycloaddition of an exocyclic methylene cyclobutane with chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate.[1][2][3][8] This reaction proceeds to form a spirocyclic β-lactam intermediate, which can then be reduced to the desired 1-azaspiro[3.3]heptane.[1][2][3][8]
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane [2][3]
-
Step 1: [2+2] Cycloaddition: To a solution of methylenecyclobutane in an appropriate aprotic solvent (e.g., dichloromethane), chlorosulfonyl isocyanate is added dropwise at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred until completion, yielding the spirocyclic β-lactam.
-
Step 2: Reduction: The resulting β-lactam is then reduced using a suitable reducing agent, such as alane (AlH3) or lithium aluminum hydride (LiAlH4), in a solvent like tetrahydrofuran (THF) to afford the 1-azaspiro[3.3]heptane.[8][14]
This synthetic sequence is amenable to gram-scale synthesis and tolerates a variety of substituents on the cyclobutane ring, allowing for the introduction of diverse exit vectors.[3][15]
Caption: Synthetic pathway to 1-Azaspiro[3.3]heptane.
Charting the Landscape: Conformational Analysis and Exit Vector Geometry
The rigidity of the 1-azaspiro[3.3]heptane scaffold is a key attribute, leading to a limited number of low-energy conformations. This conformational restriction ensures that the appended substituents are held in well-defined spatial orientations.
Computational modeling and X-ray crystallography are invaluable tools for characterizing the 3D structure of these scaffolds.[1][16] These analyses reveal the precise bond lengths, angles, and dihedral angles that define the geometry of the core and the orientation of its exit vectors.
| Parameter | Typical Value Range | Significance in Drug Design |
| N-C2 Bond Length | ~1.47 Å | Influences the distance of substituents from the core. |
| C2-C3-C4 Angle | ~88-90° | Contributes to the puckering of the azetidine ring. |
| C5-C4-C6 Angle | ~88-90° | Contributes to the puckering of the cyclobutane ring. |
| Dihedral Angle (N-C2-C4-C5) | Varies with substitution | Defines the relative orientation of substituents on adjacent rings. |
Note: These values are approximate and can be influenced by substitution patterns.
The introduction of substituents can influence the conformational preferences of the rings. For instance, bulky groups may favor equatorial positions to minimize steric strain. Understanding these conformational nuances is critical for accurately predicting the 3D presentation of pharmacophoric elements.
Exploiting the Geometry: Strategic Functionalization for Diverse Exit Vectors
The true synthetic utility of the 1-azaspiro[3.3]heptane scaffold is realized through its functionalization to introduce multiple exit vectors.[10][11][12] This allows for the creation of libraries of compounds with diverse 3D arrangements of substituents.
Strategies for Introducing Exit Vectors:
-
N-Functionalization: The nitrogen atom of the azetidine ring serves as a primary and readily accessible exit vector. It can be functionalized through various reactions such as acylation, alkylation, and reductive amination.
-
C-Functionalization: Introducing substituents on the carbon atoms of the scaffold provides additional exit vectors with distinct spatial orientations. This can be achieved by starting with functionalized cyclobutane precursors or through post-synthetic modifications.[10] For instance, lithiation of the α-carbon to the nitrogen in a protected spirocyclic lactam intermediate allows for the introduction of a wide range of electrophiles.[17]
Caption: Functionalization points on the 1-Azaspiro[3.3]heptane scaffold.
Applications in Drug Design: Case Studies and Future Perspectives
The unique properties of the 1-azaspiro[3.3]heptane scaffold have led to its successful application in various drug discovery programs. Its ability to act as a conformationally restricted diamine mimic or a 3D-rich replacement for planar aromatic rings has proven to be highly advantageous.
One notable application is its use as a bioisostere for piperidine.[2][3][8] For example, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, in place of the piperidine fragment, resulted in a novel analogue with high activity.[2][8] This highlights the potential of this scaffold to generate new intellectual property for known pharmacophores.
Furthermore, the introduction of the spirocyclic core has been shown to favorably impact physicochemical properties. In many cases, replacing a traditional heterocycle with an azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD), which can be beneficial for improving the overall drug-like properties of a compound.[9]
The future of drug discovery will increasingly rely on the ability to rationally design molecules with precise 3D architectures. The 1-azaspiro[3.3]heptane scaffold, with its well-defined vector orientations and accessible synthetic routes, is poised to be a valuable tool in this endeavor. The continued development of novel functionalization methodologies will further expand the accessible chemical space around this remarkable core.[10][12]
Conclusion
The 1-azaspiro[3.3]heptane scaffold offers a compelling combination of structural rigidity, synthetic accessibility, and tunable physicochemical properties. A thorough understanding of its vector orientation and the strategic placement of exit vectors are critical for leveraging its full potential in drug design. By providing a rigid framework for the precise spatial arrangement of pharmacophoric elements, this scaffold empowers medicinal chemists to navigate the complexities of 3D chemical space and design next-generation therapeutics with enhanced efficacy and safety profiles.
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- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. [folia.unifr.ch]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reductive Amination Utilizing 1-Azaspiro[3.3]heptane-6-carboxylic acid
Introduction: The Strategic Value of 1-Azaspiro[3.3]heptane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and intellectual property positioning is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, a key feature for enhancing target engagement and optimizing pharmacokinetic profiles.[1][2] 1-Azaspiro[3.3]heptane derivatives, in particular, have emerged as valuable bioisosteres for commonly used motifs like piperidine.[2][3][4] Their rigid structure offers predictable substituent vectors, while often improving aqueous solubility and metabolic stability.[1][2]
This guide provides a detailed exploration of reductive amination procedures specifically tailored for the use of 1-Azaspiro[3.3]heptane-6-carboxylic acid. This bifunctional building block, featuring a secondary amine and a carboxylic acid, presents unique opportunities for constructing complex molecular architectures. These protocols are designed for researchers and scientists engaged in drug development, offering both the practical steps and the underlying chemical principles to ensure successful and reproducible outcomes.
The Mechanism and Rationale of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds.[5][6] The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[5][7]
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the amine (1-Azaspiro[3.3]heptane-6-carboxylic acid) on a carbonyl compound (an aldehyde or ketone). This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[5] The equilibrium of this step is critical and can be influenced by factors such as pH and the removal of water.
-
Reduction: The imine or iminium ion is then selectively reduced to the final amine product. The choice of reducing agent is paramount to the success of the reaction, as it must be capable of reducing the C=N double bond without significantly reducing the starting carbonyl compound.[7][8]
Below is a diagram illustrating the general workflow of a reductive amination reaction.
Caption: General workflow of a reductive amination reaction.
Selecting the Optimal Reducing Agent
Several reducing agents are commonly employed in reductive amination, each with its own advantages and limitations. For reactions involving substrates with sensitive functional groups, a mild and selective reducing agent is crucial.
| Reducing Agent | Key Characteristics | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerating a wide range of functional groups.[9][10] It is particularly effective for one-pot procedures as it reduces iminium ions much faster than ketones or aldehydes.[10] | Preferred choice for most applications due to its high selectivity and functional group tolerance.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, where it selectively reduces the iminium ion over the carbonyl group.[5][7] | Highly toxic due to the potential release of cyanide gas, requiring careful handling and workup procedures.[8] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can reduce both the imine and the starting carbonyl compound.[7] | Typically used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent to avoid reduction of the starting material.[9][11] |
Given its safety profile and high selectivity, sodium triacetoxyborohydride (STAB) is the recommended reducing agent for the protocols outlined below.[9][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of aldehydes and ketones with 1-Azaspiro[3.3]heptane-6-carboxylic acid.
Protocol 1: Reductive Amination of an Aldehyde with 1-Azaspiro[3.3]heptane-6-carboxylic acid using STAB
This protocol outlines a direct, one-pot procedure which is generally effective for a wide range of aldehydes.
Materials:
-
Aldehyde (1.0 eq)
-
1-Azaspiro[3.3]heptane-6-carboxylic acid (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.5-1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq) and 1-Azaspiro[3.3]heptane-6-carboxylic acid (1.0-1.2 eq).
-
Dissolve the starting materials in DCE or DCM (approximately 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8]
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Caption: Workflow for the reductive amination of an aldehyde.
Protocol 2: Reductive Amination of a Ketone with 1-Azaspiro[3.3]heptane-6-carboxylic acid using STAB
The reductive amination of ketones is generally slower than that of aldehydes due to steric hindrance and reduced electrophilicity of the carbonyl carbon. The addition of an acid catalyst is often necessary.
Materials:
-
Ketone (1.0 eq)
-
1-Azaspiro[3.3]heptane-6-carboxylic acid (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.0-2.0 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the ketone (1.0 eq), 1-Azaspiro[3.3]heptane-6-carboxylic acid (1.0-1.2 eq), and acetic acid (1.0-2.0 eq).
-
Dissolve the components in DCE (approximately 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 1-2 hours to promote iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress. For less reactive ketones, gentle heating (e.g., 40-50 °C) may be required.
-
Follow steps 7-10 from Protocol 1 for reaction workup and purification.
Troubleshooting and Key Considerations
-
Over-alkylation: With primary amines, dialkylation can sometimes be an issue. Using a slight excess of the amine can help to minimize this side reaction.[9] For 1-Azaspiro[3.3]heptane-6-carboxylic acid, which is a secondary amine, this is not a concern.
-
Low Conversion: If the reaction is slow or incomplete, ensure that the reagents are of high quality and anhydrous conditions are maintained. The addition of an acid catalyst or gentle heating can also improve the reaction rate, particularly for ketones.[9]
-
Solubility Issues: 1-Azaspiro[3.3]heptane-6-carboxylic acid and its salts may have limited solubility in some organic solvents. If insolubility is an issue, consider alternative solvent systems or the use of a co-solvent.
-
Purification Challenges: The presence of the carboxylic acid moiety in the product can complicate purification. Ion-exchange chromatography or derivatization of the carboxylic acid prior to chromatography may be necessary.
Conclusion
The use of 1-Azaspiro[3.3]heptane-6-carboxylic acid in reductive amination reactions provides a powerful tool for the synthesis of novel, three-dimensional molecules for drug discovery. By understanding the underlying principles of the reaction and carefully selecting the appropriate conditions, researchers can effectively utilize this valuable building block to construct complex and diverse chemical entities. The protocols provided herein, centered around the use of the mild and selective reducing agent sodium triacetoxyborohydride, offer a robust starting point for the successful implementation of this important transformation.
References
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. - ResearchGate. Available at: [Link]
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. Available at: [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available at: [Link]
-
Application Note – Reductive Amination - Synple Chem. Available at: [Link]
-
Synthesis of Spiro[3.3]heptane Building Blocks - Thieme. Available at: [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Incorporating 1-Azaspiro[3.3]heptane-6-carboxylic acid into DNA-encoded libraries
Application Note: Incorporating 1-Azaspiro[3.3]heptane-6-carboxylic Acid into DNA-Encoded Libraries
Executive Summary
This technical guide details the protocol for incorporating 1-Azaspiro[3.3]heptane-6-carboxylic acid into DNA-Encoded Libraries (DEL). As a high-Fsp³ spirocyclic scaffold, this molecule offers a distinct 3D vector profile compared to traditional piperidine or cyclohexane bioisosteres. Its incorporation allows researchers to "escape flatland," accessing novel chemical space critical for disrupting protein-protein interactions and binding to cryptic pockets.
This guide covers the cheminformatic rationale, a self-validating synthetic protocol for on-DNA amide coupling and subsequent functionalization, and quality control metrics.
Cheminformatics & Rationale
The 1-azaspiro[3.3]heptane core represents a rigid, bicyclic system where an azetidine ring and a cyclobutane ring share a single spiro carbon.
Key Properties:
-
High Fsp³ Fraction: 1.0 (fully saturated), improving solubility and metabolic stability.
-
Vector Geometry: The angle between the amine (N1) and the carboxylic acid (C6) creates a unique exit vector (~109°–120° depending on puckering) distinct from the linear 1,4-disubstituted piperidines.
-
Steric Profile: The N1 nitrogen is adjacent to the quaternary spiro center, increasing steric hindrance compared to 2-azaspiro analogs. This requires optimized coupling conditions.
Table 1: Physicochemical Profile
| Property | Value (Approx.) | Relevance to DEL |
| Molecular Weight | ~141.17 Da (Core) | Low MW allows for heavy decoration without violating Lipinski rules. |
| cLogP | ~0.5 | Hydrophilic nature aids DNA solubility during synthesis. |
| pKa (Amine) | ~10.5 | Highly basic; requires efficient buffering during acylation. |
| pKa (Acid) | ~4.2 | Standard carboxylic acid reactivity. |
| Topology | Spirocyclic | Rigidifies the linker, reducing entropic penalty upon binding. |
Strategic Integration in DEL
We treat 1-Azaspiro[3.3]heptane-6-carboxylic acid as a Bifunctional Core Scaffold (Cycle 2 or 3). It serves as a connector that introduces 3D complexity between the DNA-linked precursor and the final "capping" diversity element.
Synthetic Strategy:
-
Attachment: Coupling the C6-carboxylic acid to a DNA-linked amine (Cycle
). -
Deprotection: Removal of the N1-protecting group (typically Fmoc or Boc).
-
Decoration: Functionalization of the N1-amine with a diversity set (Acids, Aldehydes, Sulfonyl chlorides).
Visualization: Integration Workflow
Figure 1: The synthetic workflow for inserting the spirocyclic core into a DNA-encoded library.
Detailed Experimental Protocols
Pre-requisite: Ensure DNA headpiece (HP) is dissolved in molecular biology grade water. All reagents must be freshly prepared.
Protocol A: Coupling to DNA-Amine (The Acid Handle)
The steric bulk near the spiro center does not significantly affect the C6-carboxylic acid, allowing standard DEL coupling reagents. However, DMT-MM is preferred over EDC/HOAt for its stability in aqueous buffers and high efficiency with aliphatic acids.
-
Reagents:
-
Substrate: DNA-Headpiece (1 mM in water).
-
Building Block: Fmoc-1-azaspiro[3.3]heptane-6-carboxylic acid (200 mM in DMA).
-
Coupling Agent: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (500 mM in water).
-
Buffer: 500 mM MOPS buffer (pH 8.0).
-
-
Procedure:
-
To 10 µL of DNA solution (10 nmol), add 10 µL of MOPS buffer.
-
Add 4 µL of the Building Block solution (80 equiv).
-
Add 4 µL of DMT-MM solution (200 equiv).
-
Vortex briefly and incubate at 25°C for 4 hours . Note: Avoid heating >40°C to prevent DNA degradation.
-
Quench: Add 5 µL of 500 mM Ammonium Acetate.
-
Purification: Ethanol precipitation (add 3x volume cold EtOH, -20°C for 1 hr, spin 14k rpm, wash 70% EtOH).
-
-
Validation:
-
Expected Mass Shift: + [MW of Scaffold] - [H₂O] = + (MW - 18).
-
Self-Check: If conversion < 80%, re-dissolve pellet and repeat with fresh DMT-MM.
-
Protocol B: N-Functionalization (The Amine Handle)
After Fmoc removal (standard 10% piperidine in water, 30 min), the N1-amine is revealed. Critical Insight: The N1-amine is sterically hindered by the adjacent spiro-carbon. Standard acylation can be sluggish. We recommend Micellar Catalysis or High-Concentration Activation to drive this reaction.
Option 1: Reductive Amination (Best for Diversity) This method is highly compatible with the hindered amine as the iminium intermediate forms readily.
-
Reagents:
-
Aldehyde Library: 200 mM in DMSO.
-
Reductant: NaBH₃CN (400 mM in water, fresh).
-
Acid Source: Acetic Acid (40% v/v).
-
-
Procedure:
-
Dissolve DNA-Scaffold (from Step A) in 20 µL water.
-
Add 5 µL of Acetate Buffer (pH 4.5).
-
Add 5 µL of Aldehyde (100 equiv).
-
Add 5 µL of NaBH₃CN (100 equiv).
-
Incubate at 40°C for 2 hours . Note: The elevated temperature helps overcome steric hindrance at the N1 position.
-
Purification: Ethanol precipitation.
-
Option 2: Acylation (Amide Formation) If reacting with carboxylic acids, use the "Double Activation" method.
-
Pre-activate the carboxylic acid (R-COOH) with HOAt/EDC in DMA for 10 minutes before adding to the DNA solution.
-
Add the pre-activated mixture to the DNA-Scaffold in borate buffer (pH 9.5).
-
Why pH 9.5? The pKa of the azetidine amine is high; a higher pH ensures the amine is deprotonated and nucleophilic.
Troubleshooting & Decision Logic
Use this logic tree to optimize reaction conditions if yields are low.
Figure 2: Troubleshooting logic for spirocyclic scaffold incorporation.
References
-
Satz, A. L., et al. (2022). DNA-Encoded Chemical Libraries: A Selection of Pratical Procedures. Bioconjugate Chemistry. [Link]
-
Waring, M. J., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants. Chemical Science. [Link]
-
Burhop, A., et al. (2023).[1] Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. RSC Medicinal Chemistry. [Link]
-
PubChem. (2024). Compound Summary: 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid.[2] National Library of Medicine. [Link][2]
Sources
General procedure for amide bond formation with spirocyclic amino acids
Application Note: High-Efficiency Amide Bond Formation with Sterically Demanding Spirocyclic Amino Acids
Introduction: The Steric Challenge of the Spiro-Junction
Spirocyclic amino acids (e.g., spiro[3.3]heptane, spiro[2.3]hexane, and spiro-proline derivatives) have emerged as high-value "bioisosteres" in drug discovery. They offer defined exit vectors and lower lipophilicity (
The Core Problem: The quaternary carbon at the spiro-junction creates significant steric bulk directly adjacent to the reacting center (amine or carboxylate). This "congested" environment retards nucleophilic attack, allowing competing pathways—such as epimerization (via oxazolone formation) or N-capping (guanidinylation)—to dominate.
This guide moves beyond standard EDC/HOBt protocols, which frequently fail for these substrates, and details three tiered methodologies:
-
Tier 1: High-Activity Uronium Activation (HATU/COMU) for rapid, small-scale screening.
-
Tier 2: Phosphonic Anhydride Coupling (T3P) for scalable, low-epimerization synthesis.[1][2]
-
Tier 3: Neutral Acid Chloride Generation (Ghosez’s Reagent) for extremely hindered "dead-end" substrates.
Strategic Decision Matrix
Before selecting a protocol, evaluate the steric environment of both coupling partners.
Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and steric hindrance.
Protocol A: High-Activity Uronium Coupling (HATU/COMU)
Best For: Small-scale discovery chemistry; forming bonds between a spirocyclic acid and a non-hindered amine.
Mechanism: HATU generates an active ester (OAt) that benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating aminolysis faster than HBTU/EDC.
Reagents:
-
Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[3]
-
Solvent: DMF (Anhydrous). Note: DCM is often poor for HATU solubility.
Step-by-Step Procedure:
-
Pre-activation (Crucial for Spirocycles): Dissolve the spirocyclic carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv).
-
Add HATU (1.2 equiv) in one portion. Stir for 2–5 minutes .
-
Observation: The solution often turns yellow/orange. Do not stir longer than 10 mins, or the active ester may hydrolyze or rearrange.
-
-
Amine Addition: Add the amine component (1.1–1.5 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
QC Check: Monitor by LCMS. If incomplete after 4h, heating to 40°C is permissible, but monitor for epimerization.
-
-
Workup: Dilute with EtOAc. Wash with 10% Citric Acid (removes unreacted amine/HATU byproducts), Sat. NaHCO₃, and Brine.
Data Summary:
| Parameter | Value |
|---|---|
| Typical Yield | 75–95% |
| Epimerization Risk | Moderate (High if base excess is too large) |
| Byproduct Removal | Requires aqueous wash; tetramethylurea byproduct is water-soluble. |
Protocol B: Phosphonic Anhydride Coupling (T3P)
Best For: Process scale-up, extremely hindered amines (e.g., coupling two spirocycles), and substrates prone to epimerization.[2]
Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. It does not generate explosive benzotriazole byproducts.[3] The reaction is driven by the release of a stable, water-soluble phosphate salt.
Reagents:
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).
-
Base: Pyridine (Preferred) or NMM. Avoid DIPEA if possible, as Pyridine acts as both base and nucleophilic catalyst.
-
Solvent: EtOAc, Me-THF, or DMF.
Step-by-Step Procedure:
-
Dissolution: Charge the spirocyclic acid (1.0 equiv) and the amine (1.1 equiv) into the flask. Add solvent (EtOAc or Me-THF) to 0.2 M.
-
Base Addition: Add Pyridine (3.0–5.0 equiv). Cool to 0°C if the substrate is chiral and highly sensitive; otherwise, RT is acceptable.
-
T3P Addition: Add T3P solution (1.5–2.0 equiv) dropwise.
-
Note: T3P is less reactive than HATU, so excess reagent is standard and safe.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow, this reaction tolerates heating to 50–60°C better than HATU-based reactions.
-
-
Workup (The "Magic" Step): Add water. The T3P byproducts are completely water-soluble. Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine) and NaHCO₃.
Data Summary:
| Parameter | Value |
|---|---|
| Typical Yield | 60–90% |
| Epimerization Risk | Very Low (Lowest among standard reagents) |
| Purification | Excellent (often no column chromatography required) |
Protocol C: The "Nuclear Option" – Ghosez’s Reagent
Best For: "Dead-end" couplings where HATU/T3P fail (0–10% conversion) due to extreme steric shielding (e.g., spiro-acid to t-butyl amine or adjacent quaternary centers).
Mechanism: Converts the carboxylic acid to an acid chloride under neutral conditions.[4] Unlike Thionyl Chloride (
Reagents:
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[5]
-
Solvent: Dry DCM or Chloroform.
-
Base: None for activation; Pyridine/DIPEA added only during the amine addition step.
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve spirocyclic acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at RT.
-
Monitoring: Stir for 1–2 hours.
-
QC Check: Take a mini-aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Methyl Ester is main peak, Acid Chloride formation is complete.
-
-
Coupling:
-
Option A (One Pot): Add the amine (1.5 equiv) and DIPEA (3.0 equiv) directly to the acid chloride solution.
-
Option B (Cleaner): Evaporate the DCM/Ghosez byproducts (volatile) to obtain crude acid chloride, re-dissolve in DCM, and add Amine/Base.
-
-
Reaction: Stir at RT or Reflux (40°C) for 2–12 hours.
Data Summary:
| Parameter | Value |
|---|---|
| Typical Yield | 50–80% (for difficult substrates) |
| Epimerization Risk | Moderate (Acid chlorides are highly reactive ketene precursors) |
| Safety | Moisture sensitive; requires strictly anhydrous conditions. |
Troubleshooting & QC
| Issue | Diagnosis | Remediation |
| Low Conversion | Steric clash prevents tetrahedral intermediate. | Switch from HATU to Ghosez's Reagent (smaller electrophile). Increase temperature to 50°C. |
| Epimerization | Observed as double peaks in HPLC/NMR. | Switch to T3P/Pyridine at 0°C. Avoid DIPEA (strong base promotes oxazolone). |
| N-Capping (+99 Da) | Guanidinylation of amine by HATU. | Reduce HATU to 0.95 equiv. Ensure Acid is pre-activated before adding amine.[4] |
References
-
Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][6][7] Journal of the American Chemical Society. Link
-
Ghosez, L., et al. (1979).[4] "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications.[4] Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. bachem.com [bachem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jpt.com [jpt.com]
Solid-Phase Synthesis Compatibility of 1-Azaspiro[3.3]heptane Derivatives
Executive Summary
The 1-azaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for piperidine and morpholine in medicinal chemistry. Its incorporation improves metabolic stability and solubility while introducing a distinct non-collinear vector orientation that allows for "scaffold hopping" away from flat, sp2-rich architectures.
Despite its utility, many researchers hesitate to introduce this strained spirocyclic system into Solid-Phase Peptide Synthesis (SPPS) or Solid-Phase Organic Synthesis (SPOS) workflows due to fears of acid-catalyzed ring opening or steric hindrance.
This guide validates the compatibility of 1-azaspiro[3.3]heptane with standard Fmoc/tBu solid-phase protocols. We provide evidence-based protocols for resin loading, difficult coupling sequences, and cleavage, demonstrating that the scaffold is robust enough for routine library synthesis if specific steric constraints are managed.
Chemical Stability Profile
Before attempting synthesis, it is crucial to understand the limits of the strained spirocyclic ring. Contrary to the intuition that a "strained" 4-membered ring is fragile, the 1-azaspiro[3.3]heptane core exhibits remarkable resilience under SPPS conditions.
| Condition | Reagent | Stability | Mechanistic Insight |
| Fmoc Removal | 20% Piperidine in DMF | High | The secondary amine and azetidine core are inert to nucleophilic attack by piperidine at room temperature. |
| Coupling | HATU/DIEA, DIC/Oxyma | High | The ring survives activation. The primary challenge is steric hindrance at the nitrogen, not decomposition. |
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H2O | High | Unlike aziridines, the azetidine ring in this spiro system does not readily undergo acid-catalyzed ring opening under standard cleavage durations (1–3 h). |
| Reduction | LiAlH4 / AlH3 | High | The scaffold is often synthesized via reduction of lactams; it is stable to strong hydride donors. |
Strategic Planning: Linker Selection
The orientation of the 1-azaspiro[3.3]heptane on the resin dictates the synthetic strategy. Use the decision tree below to select the optimal resin/linker system.
Figure 1: Decision matrix for resin selection based on the functional handle of the 1-azaspiro[3.3]heptane derivative.
Detailed Protocols
Protocol A: Coupling TO the Hindered Spiro-Amine
The Challenge: The secondary amine of 1-azaspiro[3.3]heptane is sterically hindered by the adjacent quaternary spiro-carbon. Standard coupling (e.g., HBTU, 30 min) often results in <50% conversion (deletion sequences).
Optimized Method:
-
Swelling: Swell resin (0.5 g, ~0.3 mmol) in DMF for 20 min.
-
Activation:
-
Dissolve Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add HOAt (4.0 eq) – Crucial additive for hindered amines.
-
Add DIEA (8.0 eq).
-
Pre-activate for 2 minutes only.
-
-
Coupling:
-
Add activated solution to the resin containing the spiro-amine.
-
Agitate: 2 hours at Room Temperature.
-
Optional: Microwave irradiation at 50°C for 20 mins (25W) significantly improves yield.
-
-
Monitoring:
-
Do not use Kaiser Test (False negatives for secondary amines).
-
Use Chloranil Test: A blue stain indicates unreacted secondary amine.
-
If positive: Repeat coupling with PyBrOP (4 eq) / DIEA (8 eq) for 2 hours.
-
Protocol B: Loading the Spiro-Amine onto 2-CTC Resin
Objective: To use the 1-azaspiro[3.3]heptane as the C-terminal residue.
-
Preparation: Wash 2-Chlorotrityl Chloride (2-CTC) resin (1.0 g, 1.6 mmol/g) with DCM (3x).
-
Loading:
-
Dissolve 1-azaspiro[3.3]heptane derivative (1.2 eq) in DCM (10 mL).
-
Add DIEA (4.0 eq).
-
Add to resin and shake for 2 hours . (Note: Slower than primary amines).
-
-
Capping:
-
Add MeOH (2 mL) to the reaction mixture (to cap unreacted chlorides). Shake for 20 min.
-
-
Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
-
Quantification: Measure loading via Fmoc-UV release assay (if the derivative has an Fmoc group) or gravimetric analysis. Expect loadings of 0.6–0.8 mmol/g due to steric bulk.
Protocol C: Cleavage and Isolation
Safety Note: While the ring is stable, the high volatility of the free base can be an issue. Isolate as a salt.
-
Cocktail Preparation: Prepare Reagent K analog : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Why TIS? To scavenge any trityl cations or potential (though rare) carbocations if ring stress leads to micro-cleavage.
-
-
Incubation: Add cocktail to resin. Shake for 2 hours .
-
Precipitation:
-
Filter filtrate into cold diethyl ether (-20°C).
-
Centrifuge (3000 rpm, 5 min).
-
Decant ether. Repeat wash 2x.
-
-
Lyophilization: Dissolve the pellet in 1:1 MeCN/H2O and lyophilize. The product will be the TFA salt of the 1-azaspiro[3.3]heptane peptide.
Troubleshooting & "Gotchas"
| Symptom | Probable Cause | Solution |
| Low Yield (Coupling) | Steric clash at the spiro-nitrogen. | Switch from HBTU/DIC to HATU/HOAt . Use microwave heating (50°C). |
| Ring Opening | Extremely harsh Lewis acids (e.g., BF3·OEt2) or prolonged heating in strong acid (>60°C). | Stick to standard TFA cleavage at RT. Avoid Lewis acids post-cleavage. |
| Aggregation | Hydrophobic nature of the spiro-scaffold. | Use ChemMatrix or PEG-PS resins instead of polystyrene to improve solvation. |
| Broad NMR Signals | Conformational restriction/rotamers. | Run NMR at elevated temperature (50°C) or in DMSO-d6 to coalesce rotamers. |
Synthesis Workflow Visualization
The following diagram illustrates the critical path for incorporating an Fmoc-protected 1-azaspiro[3.3]heptane amino acid into a peptide sequence.
Figure 2: Step-by-step workflow for SPPS incorporation of the spiro-scaffold.
References
-
Kirichok, A. A., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.
- Key Insight: Establishes the scaffold as a stable bioisostere and details the synthesis via [2+2] cycloaddition and alane reduction.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.
- Key Insight: foundational work on the stability and geometric properties of the spiro[3.3]heptane system.
-
Enamine Ltd. "Spirocyclic Piperidine Bioisosteres."[1] Enamine Building Block Collections.
- Key Insight: Commercial availability of Fmoc/Boc protected derivatives and valid
-
Wuitschik, G., et al. (2008).[2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.
- Key Insight: Discusses the parallel stability of oxa-spiro systems, reinforcing the robustness of the 4-membered spiro-fusion under chemical stress.
- Chinchilla, R., & Nájera, C. (2002). "The chemical transformation of amino acids into beta-lactams." Chemical Reviews, 102, 1060.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-Azaspiro[3.3]heptane-6-carboxylic Acid
Case ID: SOL-AZA-337 Molecule: 1-Azaspiro[3.3]heptane-6-carboxylic acid Chemical Class: Rigid Spirocyclic Amino Acid (Zwitterion) Status: Active Support Guide[1]
Core Analysis: The "Zwitterionic Lock"
Why is this molecule insoluble in your organic solvent?
The solubility challenge with 1-Azaspiro[3.3]heptane-6-carboxylic acid stems from two converging physical properties: its zwitterionic nature and its conformational rigidity .[1]
-
Electrostatic Lattice Energy: At neutral pH, the secondary amine (
) is protonated, and the carboxylic acid ( ) is deprotonated. This creates a zwitterion (inner salt) with extremely high crystal lattice energy.[1] Non-polar solvents (DCM, Toluene, THF) cannot overcome this electrostatic attraction. -
Spirocyclic Rigidity: Unlike flexible amino acids (e.g., 4-aminobutanoic acid), the spiro[3.3]heptane core is conformationally locked. This prevents the "greasy" hydrocarbon portions of the molecule from effectively interacting with solvent molecules to disrupt the crystal lattice.
The Solution: To dissolve this molecule in organic solvents, you must disrupt the zwitterion. You cannot simply "dissolve" it; you must chemically modify the species (transiently or permanently).
Troubleshooting Guide & FAQs
Scenario A: "I need to run a coupling reaction (Amide Bond Formation) in DCM or DMF."
Issue: The starting material is a suspension. Adding TEA or DIPEA does not clarify the solution. Diagnosis: Adding a tertiary amine base removes the proton from the ammonium group, but the resulting free amine/carboxylate species is still highly polar and often precipitates as a gum. Solution: In-situ Silylation. By using silylating agents, you transiently mask both the amine and the carboxylic acid, creating a lipophilic species soluble in DCM/THF.
-
See Protocol 1 (Below).
Scenario B: "I am trying to extract the product from water into Ethyl Acetate."
Issue: The molecule remains in the aqueous layer regardless of pH. Diagnosis:
-
At acidic pH (< 2), it is cationic (water soluble).
-
At basic pH (> 10), it is anionic (water soluble).
-
At neutral pH (isoelectric point), it is zwitterionic (water soluble, though less so).[2] Solution: Permanent Protection (Boc/Cbz). You cannot extract the "naked" amino acid efficiently. You must convert it to a carbamate (Boc) or ester in the aqueous phase before extraction.
-
See Protocol 2 (Below).
Scenario C: "I need to purify the free amino acid."
Issue: It crashes out on silica gel columns. Diagnosis: Silica is acidic and polar. The amine sticks irreversibly to the silica, or the zwitterion streaks. Solution: Ion Exchange or Reverse Phase (C18). Do not use normal phase silica.[1] Use a cation exchange resin (Dowex 50W) eluting with Ammonia/MeOH, or use C18 reverse phase with water/acetonitrile (no buffer or volatile buffer like Ammonium Formate).
Experimental Protocols
Protocol 1: In-Situ Silylation (For Anhydrous Coupling)
Best for: Using the amino acid as a nucleophile in DCM, THF, or MeCN without aqueous workup.
Reagents:
-
BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA.[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]
Step-by-Step:
-
Suspend 1-Azaspiro[3.3]heptane-6-carboxylic acid (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add BSA (2.2 to 3.0 equiv) under nitrogen.[1]
-
Note: 1 equiv silylates the carboxylate; the second equiv silylates the amine. Excess ensures complete dissolution.[1]
-
-
Reflux (40°C) or stir at room temperature for 1–3 hours.
-
Observation: The cloudy suspension will turn into a clear, colorless solution. This indicates the formation of the TMS-ester/TMS-amine intermediate.[1]
-
-
Reaction: Add your electrophile (e.g., Acid Chloride, Activated Ester) directly to this solution.
-
Workup: Upon adding water/methanol during workup, the TMS groups hydrolyze, yielding the coupled product.
Protocol 2: Boc-Protection (Schotten-Baumann Conditions)
Best for: Creating a soluble building block for storage or multi-step synthesis.[1]
Reagents:
Step-by-Step:
-
Dissolve 1-Azaspiro[3.3]heptane-6-carboxylic acid in 1N NaOH (2.5 equiv).
-
Add
(1.1 equiv) dissolved in Dioxane or THF.[1] -
Stir at RT for 12–18 hours.
-
Critical Workup Step: Wash the basic solution with
(removes excess ).[1] -
Acidify the aqueous layer carefully to pH 3–4 using 1M
or HCl.-
Observation: The product (Boc-acid) will precipitate or form an oil.[1]
-
-
Extract immediately with Ethyl Acetate or DCM .[1] The Boc group disrupts the zwitterion, making the acid soluble in organics.
Solubility Data Comparison
The following table illustrates the solubility shift achieved by modifying the zwitterion.
| Solvent System | Free Amino Acid (Zwitterion) | HCl Salt Form | Silylated Intermediate (TMS) | Boc-Protected Form |
| Water (pH 7) | Soluble | Soluble | Hydrolyzes rapidly | Insoluble |
| Methanol | Sparingly Soluble | Soluble | Reacts (Solvolysis) | Soluble |
| DCM | Insoluble | Insoluble | Highly Soluble | Soluble |
| THF | Insoluble | Insoluble | Highly Soluble | Soluble |
| DMSO | Soluble | Soluble | Soluble | Soluble |
Decision Logic (Visualization)
The following diagram outlines the decision process for solvent and method selection based on your experimental goal.
Figure 1: Decision tree for handling 1-Azaspiro[3.3]heptane-6-carboxylic acid based on application.
References
-
Burkhard, J. A., et al. (2012).[5] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters, 14(1), 66–69.[5] Link[1]
-
Gehrke, C. W., & Leimer, K. (1971). "Trimethylsilylation of Amino Acids: Effect of Solvents on Derivatization Using BSTFA." Journal of Chromatography A, 57, 219-238. Link[1]
-
Enamine Ltd. (n.d.).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Enamine Technical Notes. Link
-
Li, J., et al. (2011). "Synthesis of substituted 1-azaspiro[3.3]heptanes." Journal of Medicinal Chemistry (Cited in context of spirocyclic scaffold synthesis).[6] Link[1]
Sources
- 1. 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylic acid [cymitquimica.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Troubleshooting low yields in spirocyclic amine coupling reactions
Introduction: The "Deceptive Scaffold" Paradox
Welcome to the Spiro-Scaffold Support Hub. You are likely here because a reaction that works perfectly on piperidine or morpholine is failing with your spirocyclic analog (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane).
The Core Problem: Spirocyclic amines are privileged scaffolds in medicinal chemistry because they lower lipophilicity (LogD) and increase metabolic stability compared to their monocyclic parents. However, they present a unique "Deceptive Scaffold" paradox:
-
Steric Shielding: The quaternary spiro-carbon acts as a steric shield, significantly retarding nucleophilic attack.
-
Electronic Deactivation: In strained systems (like spiro[3.3]heptanes), the nitrogen often exhibits altered hybridization and nucleophilicity compared to unstrained secondary amines.
-
Volatility & Solubility: Many small spiro-amines are highly water-soluble and volatile, leading to "phantom yields" where the product is formed but lost during workup.
This guide addresses these three failure modes directly.
Part 1: Diagnostic Flowchart
Before changing reagents, diagnose the failure mode.
Figure 1: Diagnostic logic to categorize the failure mode before optimization.
Part 2: Amide Coupling Troubleshooting
Scenario: You are trying to couple a carboxylic acid with a spirocyclic amine (e.g., 2-azaspiro[3.3]heptane). Standard HATU/EDC conditions yield <20%.
The Mechanism of Failure
Standard reagents like HATU generate an active ester (OAt/OBt). For bulky spiro-amines, the rate of amine attack on this active ester is slower than the rate of active ester hydrolysis (by trace water) or rearrangement.
Protocol 1: The T3P Shift (Propylphosphonic Anhydride)
T3P is superior for spiro-couplings because it does not generate a separate active ester species that can decompose; the reaction proceeds through a highly reactive mixed anhydride.
Optimized Protocol:
-
Solvent: Ethyl Acetate or 2-MeTHF (T3P is supplied in these; avoid DMF if possible to simplify workup).
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if possible, as pyridine acts as a nucleophilic catalyst.
-
Temperature: 0°C to RT initially. If stalled, heat to 50°C (T3P is thermally stable).
| Component | Equivalents | Notes |
| Carboxylic Acid | 1.0 | |
| Spiro-Amine | 1.1 - 1.2 | Use salt form (HCl/TFA) + extra base if volatile free base. |
| T3P (50% w/w) | 1.5 - 2.0 | Critical: High excess drives equilibrium. |
| Pyridine | 3.0 - 5.0 | Acts as solvent/base buffer. |
Protocol 2: The Ghosez Reagent (Acid Chloride Method)
If T3P fails, the steric bulk is likely too high for any "active ester" intermediate. You must switch to an acid chloride. Thionyl chloride is often too harsh; use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.
Steps:
-
Dissolve Acid (1.0 eq) in dry DCM.
-
Add Ghosez Reagent (1.1 eq). Stir RT for 1-2 hours (Monitor by quenching an aliquot with MeOH -> Methyl Ester on LCMS).
-
Once Acid Chloride is formed, add Spiro-Amine (1.2 eq) and DIPEA (3.0 eq).
Part 3: Buchwald-Hartwig C-N Coupling
Scenario: Coupling an aryl halide with a spirocyclic amine. The reaction stalls or yields dehalogenated starting material.
The Mechanism of Failure
Spirocyclic amines are sterically demanding secondary amines.
-
Binding Issue: They struggle to bind to the Pd(II) center after oxidative addition.
-
Reductive Elimination: This is the rate-determining step. If the ligand isn't bulky enough to "squeeze" the product out, the complex sits and eventually undergoes
-hydride elimination or protodehalogenation.
The Solution: Generation 3/4 Precatalysts
Stop using Pd2(dba)3 or Pd(OAc)2 + Ligand. The induction period kills active catalyst. Use Palladacycle Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4).
Ligand Selection Matrix
| Amine Type | Recommended Ligand | Why? |
| Secondary Spiro (e.g., 2-azaspiro[3.3]heptane) | RuPhos | The "Gold Standard" for secondary amines. Excellent for steric bulk. |
| Primary Spiro (e.g., 1-amino-spiro[3.3]heptane) | BrettPhos | Specialized for primary amines; prevents bis-arylation. |
| Highly Strained/Basic | AdBrettPhos | If the amine is exceptionally basic or the substrate is a heteroaryl chloride. |
Optimized Buchwald Protocol (Micro-scale)
-
Vessel: 4mL vial with septum (must be purged with Ar/N2).
-
Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.
-
Base: NaOtBu (Sodium tert-butoxide). Weak bases like Carbonates often fail with bulky spiro amines.
Reaction Setup:
-
Add Aryl Halide (1.0 eq).
-
Add Spiro Amine (1.2 eq).
-
Add NaOtBu (1.5 eq).
-
Add Precatalyst (e.g., RuPhos Pd G4) (0.02 - 0.05 eq).
-
Seal, purge, and heat to 80-100°C.
Troubleshooting FAQ:
-
Q: I see the product mass, but conversion is <10%.
-
A: Catalyst poisoning.[1] The spiro-amine might be coordinating Pd too strongly. Increase catalyst loading to 5-10 mol% and ensure strictly anhydrous conditions.
-
-
Q: I see de-halogenated aryl starting material.
-
A: The amine is not binding. Switch from RuPhos to BrettPhos (even for secondary amines, sometimes the bite angle helps) or switch solvent to Toluene to change the solubility profile.
-
Part 4: The "Invisible Product" (Workup & Isolation)
Scenario: LCMS shows 100% conversion, but after aqueous workup/rotovap, the flask is empty or yield is <10%.
Cause: Physicochemical Traps
Spirocyclic amines (especially spiro[3.3] and spiro[3.4] systems) often have:
-
Low LogP (High Water Solubility): They stay in the aqueous layer during extraction.
-
High Volatility: Free bases can sublime or evaporate on the rotovap, especially with high-vacuum pumps.
Rescue Protocol
1. Avoid Aqueous Extraction (The "Filter & Load" Method):
-
If using T3P/EtOAc: Wash with minimal water, but check the aqueous layer by LCMS. If product is there, lyophilize the aqueous layer rather than extracting.
-
Better: Dilute reaction mixture with DCM, add silica gel, evaporate to dryness (carefully), and solid load onto the column.
2. Catch-and-Release (SCX Chromatography): Use Strong Cation Exchange (SCX) cartridges.
-
Load reaction mixture (dissolved in MeOH/DCM) onto SCX cartridge.
-
Wash with MeOH (removes non-basic impurities/starting materials).
-
Elute with 2M NH3 in MeOH .
-
Concentrate carefully: Do not use high heat. If the product is volatile, convert to HCl salt in situ before evaporation (add 1M HCl in ether).
3. Visualization of Volatility Risk If Molecular Weight < 200 and LogP < 1.0, assume volatility.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[2][3] Link
-
Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters.[3] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][4][5][6][7] Chemical Reviews. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for zwitterionic 1-Azaspiro[3.3]heptane-6-carboxylic acid
Technical Support Center: Purification of 1-Azaspiro[3.3]heptane-6-carboxylic acid
Status: Online Operator: Senior Application Scientist (Separation Sciences) Ticket ID: ZW-SPIRO-001 Subject: Troubleshooting Isolation, Desalting, and Analysis of Zwitterionic Spirocycles
Executive Summary: The Zwitterion Challenge
You are likely encountering difficulties because 1-Azaspiro[3.3]heptane-6-carboxylic acid is a "stealth" molecule in standard purification workflows. It possesses three distinct challenges:
-
Zwitterionic Nature: It exists as a salt at neutral pH, making it highly water-soluble and difficult to extract into organic solvents.
-
Lack of Chromophore: It has no aromatic rings or conjugated systems, rendering it invisible to standard UV detectors (254 nm).
-
Inorganic Contamination: Synthesis of spirocyclic azetidines often involves cyclization with lithium or sodium salts that co-elute with the product on silica.
This guide moves beyond standard protocols to specific, self-validating troubleshooting workflows.
Module 1: Bulk Purification & Desalting (The "Oiling Out" Problem)
User Issue: "I cannot separate my product from inorganic salts (LiCl/NaCl), and it oils out during crystallization."
Diagnosis: Silica gel chromatography is generally ineffective for free zwitterions due to irreversible adsorption or severe streaking. The "oiling out" is caused by the high lattice energy of the inorganic salts preventing the organic zwitterion from forming a crystal lattice.
Protocol: Ion Exchange Chromatography (IEX)
The most robust method for isolating this molecule is Strong Cation Exchange (SCX) . This uses the basicity of the azetidine nitrogen (
Step-by-Step Workflow:
-
Resin Selection: Use Dowex 50WX8 (hydrogen form, 200-400 mesh).
-
Why: The "X8" (8% cross-linking) provides the right pore size for small molecules like spiro-heptanes (
Da).
-
-
Loading: Dissolve crude mixture in water (pH < 3). Acidify with dilute HCl if necessary to ensure the amine is fully protonated (
). -
Washing (Critical Step): Wash the column with 5-10 column volumes (CV) of distilled water .
-
Validation: Check the conductivity of the eluate. Continue washing until conductivity matches pure water. This ensures all inorganic salts are removed.
-
-
Elution: Elute with 1M to 2M
(aqueous ammonia) . -
Isolation: Lyophilize the ammonia fractions. Do not rotary evaporate at high heat (
C) to avoid ring strain degradation.
Visual Workflow: IEX Logic
Figure 1: Strong Cation Exchange (SCX) workflow for desalting and purification of zwitterionic spirocycles.
Module 2: Analytical Visibility (The "Invisible Peak" Problem)
User Issue: "I injected the sample into my HPLC, but I see no peaks at 210 nm or 254 nm."
Diagnosis: 1-Azaspiro[3.3]heptane-6-carboxylic acid lacks a chromophore. The carbonyl group of the carboxylic acid has very weak absorbance at 200-210 nm, which is often obscured by solvent cut-off (especially if using methanol/formic acid).
Solution A: Universal Detection (Recommended)
Switch to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) .
-
Why: These detectors rely on the mass of the non-volatile analyte, not its optical properties.
-
Mobile Phase Requirement: You must use volatile buffers (Ammonium Formate/Acetate). Phosphate buffers will destroy these detectors.
Solution B: Pre-Column Derivatization (If UV is the only option)
If you only have a UV detector, you must tag the secondary amine.
-
Reagent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) or Dansyl Chloride .
-
Note: OPA (o-Phthalaldehyde) reacts primarily with primary amines. Since 1-azaspiro[3.3]heptane is a secondary amine (unless N-substituted, but the core is secondary), OPA will not work .
-
Protocol: Mix sample with Fmoc-Cl in borate buffer (pH 9). React for 10 mins. Inject. The Fmoc derivative is highly UV active at 265 nm.
Comparison of Detection Methods:
| Method | Suitability | Limit of Detection (LOD) | Pros | Cons |
| UV (210 nm) | Poor | High (mg range) | Cheap, available | High noise, solvent interference |
| CAD/ELSD | Excellent | Low (ng range) | Universal, no derivatization | Requires volatile buffers |
| Fmoc-Deriv. | Good | Very Low (pg range) | High sensitivity | Destructive, adds sample prep time |
| Mass Spec (MS) | Excellent | Very Low | Specific ID | Expensive, requires ionization optimization |
Module 3: Crystallization & Polishing
User Issue: "I have the zwitterion, but it's an amorphous foam. I need a crystalline solid for stability."
Diagnosis: Zwitterions are notoriously difficult to crystallize because they are "internal salts." They are too soluble in water and insoluble in organics.
Protocol: Isoelectric Precipitation
-
Determine pI: The calculated isoelectric point (pI) is likely between 5.5 and 6.5.
-
Dissolution: Dissolve the foam in a minimum amount of hot water.
-
Anti-solvent Addition: Slowly add hot Ethanol or Isopropanol until turbidity just appears.
-
Cooling: Allow to cool very slowly to room temperature, then to 4°C.
-
Troubleshooting: If oiling out occurs, add a "bridge solvent" like Acetone in small quantities to lower the dielectric constant gently.
FAQs: Rapid Fire Troubleshooting
Q: Can I use Silica Gel if I derivatize first? A: Yes. If you protect the amine (e.g., Boc-protection) and esterify the acid (e.g., Methyl ester), the molecule becomes non-polar. You can then purify it on standard silica with Hexane/Ethyl Acetate. However, you must then deprotect it, which introduces new salts. IEX is superior for the free amino acid.
Q: My yield is >100%. Why? A: You likely have trapped water or ammonium salts. Zwitterions are hygroscopic.
-
Fix: Dry at 40°C under high vacuum over
for 24 hours. Check NMR for ammonium peaks (triplet at ~7.0 ppm in DMSO-d6, though often broad).
Q: Is the "1-aza" ring stable to acid? A: The azetidine ring is strained. While generally stable to dilute acid, avoid boiling in concentrated HCl or H2SO4, which can cause ring-opening to linear chain byproducts.
References
-
General Isolation of Zwitterions
- Source: Rabie, H. R., & Vera, J. H. (1996). "Extraction of Zwitterionic Amino Acids with Reverse Micelles." Industrial & Engineering Chemistry Research.
- Relevance: Establishes the electrostatic principles for separating zwitterions
-
Link:
-
Spirocyclic Synthesis & Handling
- Source: Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Relevance: foundational text on handling spiro[3.
-
Link:
-
Detection of Non-Chromophoric Compounds
- Source: Thermo Fisher Scientific Application Note. "Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD."
- Relevance: Validates the use of CAD for amino acids lacking UV absorbance.
-
Link:
-
Ion Exchange Protocols
- Source: Bio-Rad Laboratories.
- Relevance: Standard operating procedures for Dowex/AG resins in amino acid purific
-
Link:
Sources
- 1. US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution - Google Patents [patents.google.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Optimizing Flash Chromatography for Polar Spirocyclic Amino Acids
Welcome to the technical support center for the purification of polar spirocyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these unique and structurally complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize your flash chromatography methods effectively.
Introduction: The Challenge of Polar Spirocyclic Amino Acids
Polar spirocyclic amino acids are a fascinating class of compounds, often explored as constrained scaffolds in medicinal chemistry to mimic peptide turns or to present functional groups in a well-defined three-dimensional space. However, their purification by flash chromatography presents a unique set of challenges:
-
High Polarity: The presence of both amino and carboxylic acid moieties leads to high polarity and often zwitterionic character at neutral pH, resulting in poor retention on traditional reversed-phase (C18) columns and strong, often irreversible, binding to normal-phase silica.
-
Structural Rigidity: The spirocyclic core imparts a conformational rigidity that can lead to unique and sometimes unpredictable interactions with the stationary phase compared to more flexible acyclic or monocyclic amino acids.
-
Limited Solubility: These compounds can exhibit poor solubility in the less polar organic solvents typically used in normal-phase chromatography.
This guide will provide you with the expertise to navigate these challenges, offering practical solutions and a logical framework for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel polar spirocyclic amino acid?
A: For a novel polar spirocyclic amino acid, a multi-modal screening approach is recommended. Given their complex nature, a single method may not be universally applicable. It's best to start with small-scale trials using different chromatography modes to quickly identify the most promising separation strategy.
Here is a decision-making workflow to guide your initial experiments:
Caption: Decision tree for selecting a starting chromatography mode.
Your initial screening should include:
-
Reversed-Phase (RP): Use a C18 column with a water/acetonitrile or water/methanol gradient. This is often the first choice for polar compounds.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative if your compound is too polar for reversed-phase. HILIC uses a polar stationary phase (like silica, diol, or amide) with a high organic mobile phase.[3][4][5]
-
Normal-Phase (NP) with Modifiers: If your compound has some solubility in moderately polar organic solvents, traditional silica gel can be effective, but often requires mobile phase modifiers to manage the strong interactions.
Q2: My spirocyclic amino acid is not retained on a C18 column. What should I do?
A: This is a common issue for highly polar molecules. When a compound elutes at or near the solvent front (void volume) on a C18 column, it means there is insufficient interaction with the non-polar stationary phase.[1][6] Your next steps should be to explore chromatography modes that are better suited for polar analytes:
-
Switch to HILIC: HILIC is specifically designed for the retention of polar compounds.[3][4][5] The mechanism involves partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[3][5]
-
Consider Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange characteristics.[7][8][9] This dual retention mechanism can be highly effective for zwitterionic compounds like amino acids, providing unique selectivity.[8][10][11]
Q3: How do I choose a stationary phase for HILIC?
A: The choice of HILIC stationary phase depends on the specific properties of your spirocyclic amino acid. Here's a general guide:
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| Bare Silica | Adsorption and partitioning | A good starting point for many polar compounds. |
| Amide | Partitioning and hydrogen bonding | Offers different selectivity than bare silica, often good for a broad range of polar analytes.[5] |
| Diol | Partitioning and weak hydrogen bonding | Generally less retentive than silica or amide, which can be useful for very polar compounds. |
| Amino | Weak anion exchange and partitioning | Can be effective for acidic compounds and offers unique selectivity for amino acids.[12] |
A screening of different HILIC phases is often the most efficient way to find the optimal stationary phase for your specific compound.
Q4: My compound streaks badly on a silica gel column. How can I improve the peak shape?
A: Streaking, or peak tailing, on silica gel is typically caused by strong, non-ideal interactions between the polar functional groups of your amino acid (especially the amine) and the acidic silanol groups on the silica surface.[13] Here's how to address this:
-
Use Mobile Phase Modifiers: Adding a small amount of a competing acid or base to your mobile phase can significantly improve peak shape.
-
For acidic compounds: Add 0.1-1% acetic or formic acid. This helps to keep the carboxylic acid protonated.
-
For basic compounds: Add 0.1-1% triethylamine or ammonia. This deactivates the acidic silanol groups and prevents strong adsorption of the amine.
-
-
Consider a Different Stationary Phase: If modifiers don't resolve the issue, consider a less acidic stationary phase like alumina or a bonded phase like diol or amino.[14]
Q5: My spirocyclic amino acid is not UV active. How can I detect it during flash chromatography?
A: Many amino acids lack a strong UV chromophore, making UV detection challenging. In these cases, an Evaporative Light Scattering Detector (ELSD) is an excellent alternative.[1][14]
| Detector | Principle | Advantages for Spirocyclic Amino Acids | Disadvantages |
| UV-Vis | Measures absorbance of UV-Vis light by chromophores. | Simple and common. | Ineffective for compounds without a chromophore. |
| ELSD | Nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining non-volatile analyte particles. | Universal detection for non-volatile compounds, independent of optical properties.[1][14] Compatible with a wider range of solvents. | Requires volatile mobile phase buffers. Less sensitive than UV for strongly absorbing compounds. |
An ELSD is often the detector of choice for purifying collections of novel compounds where UV activity may be unknown or absent.
Troubleshooting Guide
This section addresses common problems encountered during the flash chromatography of polar spirocyclic amino acids and provides a systematic approach to resolving them.
Problem 1: Poor Resolution Between My Target Compound and an Impurity
Caption: Troubleshooting flowchart for poor resolution.
Causality & Solution:
-
Check Sample Loading: Overloading the column or dissolving the sample in a solvent that is too strong relative to the initial mobile phase can cause band broadening and poor resolution.
-
Optimize the Gradient: A steep gradient may not provide enough time for separation.
-
Solution: Make the gradient shallower around the elution point of your compound. This increases the separation window between peaks.
-
-
Change Solvent Selectivity: Different organic solvents can alter the interactions with the stationary phase, changing the elution order or improving separation.
-
Solution: If using reversed-phase with acetonitrile, try substituting it with methanol. In HILIC, you can also explore different organic modifiers.
-
-
Change the Stationary Phase/Mode: If optimizing the mobile phase is insufficient, the selectivity of the stationary phase is likely the limiting factor.
Problem 2: Significant Peak Tailing
Causality & Solution:
Peak tailing is often a result of secondary interactions, especially with polar compounds.[13]
-
In Normal-Phase (Silica):
-
Cause: Strong acidic silanol groups on the silica surface interacting with basic amine groups on your compound.
-
Solution: Add a basic modifier like triethylamine or ammonia (0.1-1%) to your mobile phase to mask the silanol groups.
-
-
In Reversed-Phase (C18):
-
Cause: Residual silanol groups on the silica backbone of the C18 phase can also cause tailing with basic compounds.
-
Solution: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase. This protonates the basic sites on the analyte and minimizes interaction with the silanols.
-
-
In HILIC:
-
Cause: The zwitterionic nature of amino acids can lead to complex interactions.
-
Solution: Control the pH and ionic strength of the mobile phase with a buffer, such as ammonium formate or ammonium acetate (10-20 mM).[3][15] This helps to maintain a consistent ionization state of the analyte and improves peak shape.
-
Problem 3: Compound is Insoluble in the Initial Mobile Phase
Causality & Solution:
This is a common challenge when the optimal mobile phase for separation is a poor solvent for the crude sample.
-
Cause: The initial high organic content in HILIC or the non-polar nature of early normal-phase gradients may not dissolve a highly polar crude mixture.
-
Solution: Dry Loading. This is the most robust solution for solubility issues.[2][13] It involves pre-adsorbing your sample onto an inert support (like silica gel or diatomaceous earth) and then loading this solid material onto the column. This technique prevents issues with strong injection solvents and ensures a sharp injection band, leading to better separation.
Experimental Protocols
Protocol 1: Dry Loading for Flash Chromatography
This protocol is essential when your spirocyclic amino acid has poor solubility in the mobile phase or when you are using a strong solvent to dissolve your sample.
Materials:
-
Crude sample
-
Round-bottom flask
-
Silica gel (or other inert sorbent like Celite®)
-
A volatile solvent in which your sample is soluble (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Empty solid load cartridge or a funnel for top-loading
Procedure:
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble.
-
Add Sorbent: Add silica gel (or another sorbent) to the flask. A good starting point is a 1:2 to 1:3 ratio of sample mass to sorbent mass.
-
Mix Thoroughly: Swirl the flask to create a slurry and ensure the sample is evenly distributed on the sorbent.
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column:
-
Using a Solid Load Cartridge: Pack the dry powder into an empty cartridge and attach it to the top of your flash column.
-
Manual Loading: Carefully add the dry powder to the top of the packed column bed. Gently tap the column to settle the powder and then add a protective layer of sand.
-
-
Equilibrate and Run: Proceed with column equilibration and your gradient elution as planned.
Self-Validation: A successful dry load will result in sharper peaks and better resolution compared to a liquid injection of the same sample dissolved in a strong solvent.
Protocol 2: Preparation of a Buffered Mobile Phase for HILIC
Using a buffer is crucial for reproducible retention and good peak shape for zwitterionic compounds in HILIC.
Materials:
-
Ammonium formate or ammonium acetate
-
High-purity water
-
Acetonitrile (or other organic solvent)
-
Formic acid or acetic acid (for pH adjustment)
-
0.22 µm filter
Procedure:
-
Prepare Aqueous Buffer Stock (e.g., 100 mM Ammonium Formate, pH 3.0):
-
Dissolve the appropriate amount of ammonium formate in high-purity water to make a 100 mM solution.
-
Adjust the pH to 3.0 by adding small amounts of formic acid while monitoring with a calibrated pH meter.
-
Filter the buffer stock solution through a 0.22 µm filter to remove particulates.
-
-
Prepare Mobile Phase A (Aqueous Component):
-
For a final buffer concentration of 10 mM, mix 100 mL of the 100 mM buffer stock with 900 mL of high-purity water.
-
-
Prepare Mobile Phase B (Organic Component):
-
For a final buffer concentration of 10 mM, mix 100 mL of the 100 mM buffer stock with 900 mL of acetonitrile.
-
-
Run the Chromatography: Use these prepared mobile phases in your gradient program. For example, a typical HILIC gradient might start at 95% B and decrease to 50% B.
Self-Validation: A well-buffered HILIC method will show consistent retention times and symmetrical peak shapes for your spirocyclic amino acid across multiple runs.
References
-
PubMed. (2013). Mixed-mode chromatography with zwitterionic phosphopeptidomimetic selectors from Ugi multicomponent reaction. [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Dr. Maisch. (n.d.). Mixed Mode. [Link]
-
PubMed. (2020). Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-) and elucidation of their chromatographic orthogonality for LC × LC application. [Link]
-
PubMed. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. [Link]
-
Modus Technologies. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]
-
AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]
-
HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. [Link]
-
Waters. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
Longdom Publishing. (2023). Significant Impact for the Separation and Purification Process in the Flash Chromatography. [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Phenomenex. (2022). Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column. [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]
-
Bio-Rad. (2024). Strategies to Address Large Molecule Purification Challenges. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. halocolumns.com [halocolumns.com]
- 4. hplc.eu [hplc.eu]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Mixed-mode chromatography with zwitterionic phosphopeptidomimetic selectors from Ugi multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Mixed Mode – Dr. Maisch [dr-maisch.com]
- 10. Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-) and elucidation of their chromatographic orthogonality for LC × LC application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Amino Acid Mixture in HILIC Mode | Phenomenex [phenomenex.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Handling 1-Azaspiro[3.3]heptane Salts
[1]
Topic: Handling hygroscopic properties of 1-Azaspiro[3.3]heptane salts Target Audience: Medicinal Chemists, Process Chemists, and Lab Managers Version: 1.0 (Current as of 2026)[1]
Introduction: The "Dry Chain" of Custody
1-Azaspiro[3.3]heptane is a high-value bioisostere of piperidine, increasingly used to lower lipophilicity (
While the hydrochloride (HCl) and oxalate salts are common, they exhibit significant hygroscopicity and, in the case of the oxalate, thermal instability [3]. Moisture uptake does not just complicate weighing; it can catalyze ring-opening hydrolysis of the strained azetidine rings or lead to stoichiometry errors that ruin downstream couplings.[1]
This guide treats the handling of these salts not as a series of steps, but as a "Dry Chain" —a continuous, self-validating system to maintain anhydrous integrity from receiving to reaction.
Part 1: Salt Selection & Properties
Q: I am seeing rapid deliquescence (turning to liquid) with my current batch. Is this normal?
A: Yes, particularly if you are using the oxalate salt .[1] The oxalate salt of 1-azaspiro[3.3]heptane is known to be hygroscopic and less thermally stable than other forms.[1] If your protocol allows, switching the salt form is the most effective engineering control.
Comparative Salt Properties Table
| Salt Form | Hygroscopicity | Thermal Stability | Handling Window* | Recommended Use |
| Oxalate | High (Deliquescent) | Low | < 2 mins | Early-stage screening only.[1] |
| Hydrochloride (HCl) | Moderate | Moderate | 5-10 mins | General synthesis; requires desiccation.[1] |
| PTSA (Tosylate) | Low (Non-hygroscopic) | High | > 30 mins | Process scale-up; storage stable [3].[1] |
| Free Base | N/A (Liquid/Low melt) | Volatile | N/A | Distill immediately before use.[1] |
*Handling Window: Approx. time at 50% RH before measurable weight gain occurs.
Part 2: Storage & Intake Protocols
Q: How should I store the package immediately upon arrival?
A: Do not open the shipping package on the benchtop. The change in temperature from cold shipping to room temperature will cause immediate condensation inside the bottle if opened before equilibration.
Protocol: The "Thermal Equilibration" Step
-
Inspect: Check the outer seal.[1] If the desiccant pack inside the secondary packaging is pink (saturated), assume the salt has been compromised.
-
Equilibrate: Allow the sealed container to warm to room temperature (approx. 3-4 hours) inside a desiccator.
-
Primary Storage:
-
Ideal: Nitrogen-purged glovebox.[1]
-
Acceptable: Taped vial inside a secondary jar with active P2O5 or molecular sieves, stored at 4°C.
-
Part 3: Weighing & Dispensing (The Critical Zone)
Q: I don't have a glovebox. How can I weigh this accurately without it turning to goo?
A: You must use the "Difference by Vial" technique. Never weigh hygroscopic salts directly onto a weigh boat or paper, as static and surface area maximize moisture uptake.[1]
The "Difference by Vial" Protocol
-
Tare: Place a capped, dry scintillation vial (Vial A) on the balance. Tare to zero.
-
Load (Fast): Move Vial A to the fume hood. Quickly transfer an estimated excess of salt into Vial A and recap immediately.
-
Weigh Total: Return Vial A to the balance. Record the mass (
).[1] -
Dispense: In the hood, pour the salt from Vial A into your reaction vessel. Do not scrape the vial; let gravity do the work to avoid static cling.
-
Back-Weigh: Return the empty (or near-empty) Vial A to the balance. Record the mass (
).[1] -
Calculate:
.[1]
Why this works: You measure exactly what left the vial, regardless of how much moisture the residue in the vial absorbs after the transfer.
Part 4: Reaction Troubleshooting
Q: My coupling reaction failed. The NMR shows broad peaks and impurities.[1] Could the salt be the cause?
A: Yes. Moisture absorbed by the salt acts as a nucleophile or hydrolytic agent.[1]
Scenario 1: The "Wet Solvent" Effect Even if you use anhydrous solvents, a hygroscopic salt can introduce enough water to stall water-sensitive reactions (e.g., formations of amides using acid chlorides).
-
Fix: Add the salt to the reaction vessel last, or azeotrope the salt with toluene/benzene in the reaction flask prior to adding the electrophile.
Scenario 2: Free-Basing Issues When neutralizing the salt to generate the free amine in situ:
-
Risk: The 1-azaspiro[3.3]heptane free base is volatile and can be lost if you strip solvents too aggressively.[1]
-
Indicator: Low yield, but clean NMR (product evaporated).
-
Fix: Use non-volatile acid scavengers (e.g., K2CO3) and avoid high-vacuum concentration of the free amine.[1]
Workflow Visualization: The Dry Chain
The following diagram illustrates the decision logic for handling these salts based on available equipment and salt type.
Caption: Decision logic for handling 1-Azaspiro[3.3]heptane salts based on salt stability and facility capabilities.
Part 5: Analytical Challenges (FAQs)
Q: My 1H NMR in CDCl3 shows shifting peaks for the protons adjacent to the nitrogen. Why?
A: This is likely due to variable protonation state caused by trace acid/water in the CDCl3 or the hygroscopic water in the salt.
-
Explanation: The spiro-amine protons are sensitive to pH.[1] If the salt is not perfectly dry, or if the CDCl3 is acidic (common in aged bottles), the chemical shift will drift.
-
Solution:
-
Filter CDCl3 through basic alumina before use to remove acid.[1]
-
Add a drop of
to the NMR tube to force a consistent exchange and "lock" the chemical shift, or use (Methanol-d4) to break up aggregates [4].
-
Q: Can I dry the oxalate salt in an oven?
A: Proceed with extreme caution.
References
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.
-
Stepaniuk, O., et al. (2023).[1][2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [1]
-
Wuitschik, G., et al. (2010).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. (Discussion on salt stability and PTSA alternatives). [1]
-
BenchChem Technical Support . (2025). Navigating the Challenges of Hygroscopic Compounds in Research. [1]
Technical Support Center: Regioselectivity in Substituted Spiro[3.3]heptane Synthesis
Welcome to the technical support center for resolving regioselectivity issues in the synthesis of substituted spiro[3.3]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. The inherent strain and distinct geometry of spiro[3.3]heptanes make them valuable motifs in medicinal chemistry, but their synthesis can present significant challenges, particularly in controlling the position of substituents.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific, common issues encountered during the synthesis of substituted spiro[3.3]heptanes, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity in [2+2] Cycloadditions to Unsymmetrical Alkenes
Scenario: You are attempting a [2+2] cycloaddition between a ketene equivalent and an unsymmetrically substituted alkene to form a cyclobutanone, a key intermediate for spiro[3.3]heptane synthesis. The reaction yields a mixture of regioisomers, or predominantly the undesired isomer.
Root Cause Analysis: The regioselectivity of [2+2] cycloadditions is governed by a complex interplay of electronic and steric factors of both the ketene (or ketene equivalent) and the alkene. The transition state stability, which dictates the major product, is sensitive to the nature and position of substituents on both reacting partners. For instance, the reaction of keteniminium salts with alkenes is a powerful method for constructing the spiro[3.3]heptane core, but its regioselectivity can be challenging to predict and control.[3]
Troubleshooting Steps & Solutions:
-
Re-evaluate Steric Hindrance:
-
Explanation: Large substituents on either the alkene or the ketene precursor can sterically clash in the transition state, favoring the formation of the regioisomer that minimizes this interaction.
-
Actionable Advice:
-
If possible, choose starting materials with a greater steric differential to favor one transition state over the other.
-
Consider using a more sterically demanding directing group on your alkene if substrate modification is an option.
-
-
-
Modulate Electronic Effects:
-
Explanation: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) influences the polarization of the pi systems and can direct the cycloaddition.
-
Actionable Advice:
-
Alter the electronic properties of the substituents on the alkene or ketene precursor. For example, switching from an alkyl group to an ester or a nitrile can reverse the regioselectivity.
-
In palladium-catalyzed spiroannulations, the choice of phosphine ligands and base additives can significantly influence the outcome by modulating the electronic environment of the metal center.[4]
-
-
-
Change the Ketene Generation Method:
-
Explanation: Different methods of generating ketenes or their equivalents (e.g., from acyl chlorides with a base, or via Wolff rearrangement) can lead to different reactive species with varying steric and electronic profiles, thus affecting regioselectivity.
-
Actionable Advice:
-
If using an acyl chloride and a tertiary amine, try switching to a different amine (e.g., triethylamine vs. Hünig's base) to alter the steric environment.
-
Explore alternative ketene precursors that may offer better regiocontrol for your specific substrate.
-
-
Workflow for Addressing Poor Regioselectivity in [2+2] Cycloadditions:
Caption: Decision workflow for troubleshooting regioselectivity in [2+2] cycloadditions.
Issue 2: Undesired Ring Expansion or Rearrangement Products
Scenario: During a rearrangement reaction intended to form the spiro[3.3]heptane core, such as a semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, you observe the formation of undesired structural isomers.[1]
Root Cause Analysis: Rearrangement reactions, particularly those involving carbocationic intermediates, are susceptible to alternative pathways. The regioselectivity of the migrating group is determined by its migratory aptitude and the stability of the resulting carbocation. In the synthesis of spiro[3.3]heptan-1-ones via a 'strain-relocating' semipinacol rearrangement, the desired pathway involves the migration of a specific bond to expand the cyclobutane ring.[1] However, competing migrations can lead to other spirocyclic or fused-ring systems.
Troubleshooting Steps & Solutions:
-
Control the Generation of the Key Intermediate:
-
Explanation: The purity and structure of the precursor to the rearrangement are critical. Any impurities or isomeric starting materials will likely lead to a mixture of products.
-
Actionable Advice:
-
Ensure the precursor, such as the 1-bicyclobutylcyclopropanol, is formed cleanly and, if possible, isolated and characterized before inducing the rearrangement.
-
The reaction of metallated bicyclobutanes with cyclopropanone equivalents has been shown to be an effective method for generating these intermediates.[1]
-
-
-
Optimize the Reaction Conditions for the Rearrangement:
-
Explanation: The choice of acid catalyst, solvent, and temperature can significantly influence the stability of the intermediates and transition states, thereby directing the rearrangement pathway.
-
Actionable Advice:
-
Acid Catalyst: Screen a variety of Brønsted and Lewis acids. A milder acid might favor the desired kinetic product over a thermodynamically more stable, but undesired, rearranged product. For the semipinacol rearrangement to spiro[3.3]heptan-1-one, both MsOH and AlCl3 have been reported to be effective.[1]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
-
-
Table 1: Comparison of Conditions for Semipinacol Rearrangement
| Parameter | Condition A | Condition B | Rationale for Variation |
| Acid Catalyst | Methanesulfonic Acid (MsOH) | Aluminum Chloride (AlCl3) | Compare Brønsted vs. Lewis acid catalysis.[1] |
| Solvent | Dichloromethane (DCM) | Toluene | Evaluate the effect of solvent polarity. |
| Temperature | Room Temperature | 0 °C to -20 °C | Assess the impact of lower temperature on selectivity. |
Frequently Asked Questions (FAQs)
Q1: How can directing groups be used to control regioselectivity in the functionalization of a pre-formed spiro[3.3]heptane core?
A1: Directing groups are crucial for achieving regioselective C-H functionalization on the spiro[3.3]heptane scaffold. A strategically placed functional group, such as an amide or an ester, can direct a transition metal catalyst to a specific C-H bond. For example, engineered P450BM3 enzyme variants have been used to achieve distal monohydroxylation of an N-benzyl spiro[3.3]heptane-2-carboxamide with high regioselectivity and enantioselectivity.[5] The amide group in this case helps to position the substrate within the enzyme's active site to favor hydroxylation at specific positions.[5]
Q2: Are there catalytic methods that offer high regioselectivity in the synthesis of spiro[3.3]heptanes?
A2: Yes, catalyst-controlled reactions are at the forefront of regioselective spirocycle synthesis. For instance, in phosphine catalysis, the configuration of a dipeptide phosphine catalyst can be tuned to selectively produce either α- or γ-selective [3+2] annulation products for the synthesis of spirocyclic benzofuranones.[6] Similarly, palladium-catalyzed [2+2+1] spiroannulation reactions have been developed where the choice of ligand and base additives can have a profound impact on regioselectivity when using unsymmetrical alkynes.[4][7] These methods offer a high degree of control that is often not achievable through purely substrate-controlled reactions.
Q3: What role does strain play in determining the regioselectivity of reactions involving spiro[3.3]heptane precursors?
A3: The inherent ring strain of the cyclobutane rings in spiro[3.3]heptane and its precursors is a significant driving force in many synthetic transformations. This strain can be strategically released to control regioselectivity. For example, in the 'strain-relocating' semipinacol rearrangement, the relief of strain in the highly energetic 1-bicyclobutylcyclopropanol intermediate directs the rearrangement to form the more stable spiro[3.3]heptan-1-one core.[1] Understanding and leveraging this strain release is a key principle in designing regioselective syntheses.
Q4: Can computational chemistry help in predicting and resolving regioselectivity issues?
A4: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and predict the regioselectivity of complex transformations. For example, DFT studies on palladium-catalyzed spiroannulations have provided insights into how ligands and bases influence the reaction pathway and the resulting regioselectivity by calculating the energies of different transition states.[4][6] These computational models can save significant experimental time and resources by predicting which conditions are most likely to favor the desired regioisomer.
Diagram of Key Synthetic Strategies:
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2‑Naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A chemo- and regioselective Pd(0)-catalyzed three-component spiroannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Workup procedures to maximize recovery of 1-Azaspiro[3.3]heptane-6-carboxylic acid
Status: Operational | Tier: Level 3 (Senior Application Scientist)
System Overview & Core Challenge
Subject: 1-Azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1374659-11-6 / related isomers) Molecular Profile:
-
Structure: A strained spirocyclic system containing a secondary amine (azetidine ring) and a carboxylic acid (cyclobutane ring).
-
Class: Zwitterionic amino acid (non-proteinogenic).
-
The Problem: This molecule possesses a "solubility trap." At neutral pH, it exists as a highly polar zwitterion (
), making it nearly insoluble in standard organic solvents (DCM, EtOAc) and highly soluble in water. Standard liquid-liquid extraction (LLE) protocols often result in near-zero recovery because the product is discarded with the aqueous waste.
Part 1: Troubleshooting Guides (Ticket-Based)
Ticket #001: "I extracted with EtOAc/DCM, but my product is gone."
User Report: "I performed a standard Boc-deprotection using TFA/DCM. I neutralized with saturated
Root Cause Analysis: You have encountered the Isoelectric Trap .
-
Mechanism: At pH ~7-8 (neutralization), the amine is protonated (
) and the acid is deprotonated ( ). The net charge is 0, but the molecule is a salt-like zwitterion with high lattice energy and extreme water affinity. It will never partition into EtOAc or DCM. -
Validation: Check your aqueous layer by LC-MS. You will see a massive peak for [M+H]+ at 142.1.
Resolution Protocol (The "n-Butanol" Fix): If you must use extraction (LLE), you need a solvent capable of solvating zwitterions.
-
Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until saturation (salting out).
-
The Solvent Switch: Extract the aqueous layer 3–5 times with n-Butanol (n-BuOH) .
-
Why? n-BuOH can solvate polar species that DCM cannot.
-
-
Evaporation: Combine n-BuOH layers and concentrate. Note: n-BuOH has a high boiling point (117°C); use a high-vacuum rotavap or azeotrope with heptane.
Ticket #002: "My yield is >150% and the solid is a sticky gum."
User Report: "I evaporated the TFA reaction mixture directly. I have a quantitative yield, but the solid is hygroscopic and turns into a gum on the bench. NMR shows broad peaks."
Root Cause Analysis: You have isolated the Trifluoroacetate Salt , not the free amino acid.
-
Mechanism: The amine forms a stable salt with TFA (
). This salt is hygroscopic. -
Mass Balance: The molecular weight of the salt is ~255 g/mol , compared to 141 g/mol for the free base. This explains the >100% yield.
-
NMR Artifacts: Strong H-bonding causes peak broadening.
Resolution Protocol (Ion Exchange Chromatography): This is the gold standard for desalting spirocyclic amino acids.
-
Resin: Use Dowex 50W X8 (Hydrogen form).
-
Loading: Dissolve your crude gum in minimal water (pH < 2) and load onto the column. The cation (
) binds to the resin; TFA anions wash through. -
Washing: Flush with 5–10 column volumes (CV) of distilled water until the eluate pH is neutral (removes all TFA).
-
Elution: Elute with 1M
(aq) . The ammonia deprotonates the resin, releasing the free amine. -
Isolation: Lyophilize the ammonia fractions. Do not rotavap at high heat to avoid ring strain degradation.
Ticket #003: "I need to remove HCl but don't have an ion-exchange column."
User Report: "I used 4M HCl/Dioxane for deprotection. I need the free base but want to avoid the Dowex step."
Root Cause Analysis: HCl salts are easier to handle than TFA salts but still retain water. Neutralizing with base (NaOH) adds inorganic salts (NaCl) which contaminate the product.
Resolution Protocol (The Epoxide Scavenger):
-
Reagent: Propylene Oxide (or slightly less volatile 1,2-epoxybutane).
-
Procedure: Dissolve the HCl salt in MeOH or EtOH. Add 5–10 equivalents of propylene oxide.
-
Mechanism: The epoxide ring opens via acid catalysis (HCl), forming a chlorohydrin (volatile/removable) and regenerating the free amine.
-
Reaction:
.
-
-
Workup: Stir for 4–6 hours, then concentrate in vacuo. The chlorohydrin evaporates, leaving the free zwitterion.
Part 2: Experimental Protocols & Data
Standardized Solubility Profile
Data derived from analog behavior (Proline/Pipecolic acid spiro-isosteres).
| Solvent System | Solubility (Zwitterion) | Solubility (HCl/TFA Salt) | Recommended Use |
| Water | Very High (>100 mg/mL) | Very High | Loading solvent for IEX |
| Methanol | Moderate | High | Transfer solvent |
| DCM / CHCl3 | Negligible | Low | Do NOT use for extraction |
| Ethyl Acetate | Negligible | Negligible | Washing impurities only |
| n-Butanol | Moderate | Moderate | Emergency extraction |
| Acetonitrile | Poor | Moderate | Crystallization anti-solvent |
Protocol: "Catch and Release" Purification (Dowex 50W)
Best for: Removing salts (TFA, HCl) and non-basic impurities.
-
Preparation: Swell 20g of Dowex 50W X8 (H+ form) in water for 30 mins. Pack into a glass column.
-
Conditioning: Wash with 3 CV of water.
-
Loading: Dissolve crude reaction mixture (e.g., 1g scale) in 5 mL water. Apply to column.[1][2][3]
-
Rinse: Elute with water (monitor pH). Continue until effluent is neutral and AgCl test (for HCl) is negative.
-
Release: Switch eluent to 1.0 M aqueous Ammonia (
) . -
Collection: Collect fractions. Spot on TLC (ninhydrin stain) to detect amine elution.
-
Finishing: Pool active fractions and Lyophilize (Freeze-dry).
-
Note: Rotavap can be used, but freeze-drying yields a fluffy white powder that is easier to handle.
-
Part 3: Decision Logic Visualization
The following diagram illustrates the decision matrix for maximizing recovery based on the crude mixture state.
Caption: Decision tree for isolating 1-azaspiro[3.3]heptane-6-carboxylic acid from acidic deprotection mixtures.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
- Context: Foundational work on spirocyclic and strained ring systems (oxetanes/azetidines) and their physicochemical properties (solubility/pKa).
-
Grygorenko, O. O., et al. (2024).[5] Spiro[2.3]Hexane- and Spiro[3.3]Heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect. Link
- Context: Specific synthesis and pI analysis of spiro[3.3]heptane amino acids, validating the zwitterionic handling requirements.
-
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie. Link
- Context: Describes the synthesis of the specific 1-azaspiro[3.3]heptane core and its utility as a piperidine bioisostere.
-
Enamine Ltd. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine Technical Notes. Link
- Context: Industrial application notes on the handling and stability of this specific scaffold.
-
Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. Link
- Context: Authoritative general protocol for the use of strong cation exchange (SCX)
Sources
Stability of 1-Azaspiro[3.3]heptane-6-carboxylic acid in acidic media
This guide serves as a technical resource for researchers utilizing 1-Azaspiro[3.3]heptane-6-carboxylic acid (and its derivatives). It addresses stability profiles, handling protocols, and troubleshooting strategies specifically within acidic environments.
Status: Active Molecule Class: Saturated Spirocyclic Amino Acid Primary Concern: Stability & Solubility in Acidic Media
Part 1: Executive Stability Profile
Is 1-Azaspiro[3.3]heptane-6-carboxylic acid stable in acid?
Verdict: Yes, conditionally. The 1-azaspiro[3.3]heptane scaffold exhibits surprising kinetic stability despite its inherent ring strain (~60 kcal/mol). It is commercially available and most stable as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.
| Acidic Condition | Stability Rating | Notes |
| Storage (Solid HCl salt) | ✅ Excellent | Preferred storage form. Stable for years at -20°C. |
| Dilute Acid (pH 1–4, RT) | ✅ High | Stable in aqueous HCl, H₂SO₄, and acetic acid buffers. |
| Boc-Deprotection (TFA/DCM) | ✅ High | Standard peptide synthesis conditions (TFA) do not open the ring. |
| Harsh Hydrolysis (6M HCl, >100°C) | ⚠️ Caution | Prolonged heating in strong mineral acids may induce nucleophilic ring opening (azetidine cleavage). |
Part 2: Technical Q&A & Troubleshooting
Q1: I observed low recovery after acidic workup. Did the ring degrade?
Diagnosis: It is likely not degradation , but an extraction failure due to zwitterionic behavior.
Explanation: This molecule contains a secondary amine (basic) and a carboxylic acid (acidic). In acidic media (pH < 4), it exists as a cationic ammonium species (
-
Do not extract at pH 7.
-
Method A (Cation Exchange): Use a strong cation exchange resin (SCX). Load in acid, wash with MeOH, elute with ammonia/MeOH.
-
Method B (Derivatization): Protect the amine (e.g., Boc-anhydride) in situ at pH 9 before extraction.
Q2: Can I use this building block in standard solid-phase peptide synthesis (SPPS)?
Answer: Yes. The spirocyclic ring survives repeated exposure to 20-50% piperidine (Fmoc removal) and 95% TFA (cleavage/deprotection).
-
Note: Ensure the C-terminal carboxylic acid is activated carefully (e.g., HATU/DIEA) to prevent epimerization, although the spiro-center reduces this risk compared to linear amino acids.
Q3: What are the signs of ring opening (degradation)?
If the azetidine ring opens (acid-catalyzed nucleophilic attack), you will observe a mass shift of +18 Da (Water) or +36/38 Da (HCl) in LCMS, resulting in a linear alkyl chain.
-
Mechanism: Protonation of the nitrogen activates the carbon-nitrogen bond. A nucleophile (Cl⁻ or H₂O) attacks the
-carbon, relieving ring strain. This is rare below 80°C.
Part 3: Validated Protocols
Protocol A: Stability Validation Test (LCMS)
Use this protocol if you suspect reagent quality issues.
-
Preparation: Dissolve 1 mg of 1-Azaspiro[3.3]heptane-6-carboxylic acid in 1 mL of 1M HCl .
-
Incubation: Stir at 40°C for 4 hours .
-
Analysis: Inject directly onto LCMS (Reverse Phase C18, Acidic Mobile Phase: H₂O/MeCN + 0.1% Formic Acid).
-
Pass Criteria:
-
Single peak at expected M+H (MW ~141 Da for free base).
-
No new peaks at M+19 (Hydrolysis) or M+37 (Chlorolysis).
-
Protocol B: Desalting (HCl Salt Free Base Zwitterion)
For applications requiring the free amino acid.
-
Dissolution: Dissolve the HCl salt in minimum water.
-
Resin Loading: Pass through a pre-conditioned Dowex 50W (H+ form) or equivalent SCX column.
-
Washing: Wash with 5 column volumes (CV) of water (removes Cl⁻ ions).
-
Elution: Elute with 2M NH₄OH (aq) or 10% NH₃ in MeOH.
-
Isolation: Lyophilize the eluate immediately. Do not use rotary evaporation with heat , as the free base can be hygroscopic and difficult to handle.
Part 4: Mechanistic Visualization
The following diagram illustrates the stability logic and the "Zwitterion Trap" that often confuses researchers during extraction.
Caption: Workflow demonstrating the stability of the cation versus the extraction difficulty of the zwitterion.
References
-
Burkhard, J. A., et al. (2011).[1] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Link
-
Supports: Synthesis routes and stability of the spirocyclic scaffold.[2]
-
-
Mykhailiuk, P. K., et al. (2023).[3] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link
- Supports: Bioisosteric properties, pKa data, and chemical stability in drug design.
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane (Analogue). Link
- Supports: General handling and storage stability of azaspiro[3.3]heptane salts.
-
PubChem. (2025).[4] 1-Azaspiro[3.3]heptane-6-carboxylic acid Compound Summary. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 4. 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. PubChemLite - 1-azaspiro[3.3]heptan-6-ol (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
Validation & Comparative
Definitive Guide to IR Characterization of Azaspiro[3.3]heptane Scaffolds
This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of azaspiro[3.3]heptane scaffolds. It synthesizes experimental data with theoretical principles of ring strain and vibrational coupling to serve as a practical reference for structural validation.
Executive Summary
Azaspiro[3.3]heptanes (including 1-aza, 2-aza, and 2,6-diaza variants) are increasingly utilized in medicinal chemistry as conformationally rigid bioisosteres of piperidines and morpholines. Their incorporation alters the physicochemical vector of a drug molecule, but their unique geometry—two orthogonal four-membered rings sharing a spiro carbon—introduces specific vibrational signatures.
This guide distinguishes the high-frequency shifts caused by angular strain (hybridization effects) and the low-frequency ring deformation modes that serve as a fingerprint for the spiro[3.3] system.
Theoretical Basis: The "Strain Shift" Effect
To interpret the IR spectrum of an azaspiro[3.3]heptane, one must account for the hybridization deviation inherent in four-membered rings.
-
Hybridization & Force Constants: In cyclobutane and azetidine rings, the internal bond angles (~88-90°) are significantly compressed compared to the ideal tetrahedral angle (109.5°). To relieve this strain, the carbon atoms rehybridize, directing more p-character into the ring bonds and more s-character into the exocyclic C-H bonds.
-
Spectral Consequence: Increased s-character strengthens the C-H bond, shifting the stretching frequency to higher wavenumbers (closer to alkenes/aromatics) compared to unstrained cyclohexyl/piperidinyl analogs.
-
Puckering: The rings are not planar but puckered. This lowers the symmetry (
to or ), making "silent" vibrational modes IR-active and splitting degenerate bands.
Diagram: Vibrational Logic Flow
Figure 1: Causal relationship between geometric strain and observed IR spectral features.
Characteristic Band Analysis
The following table contrasts the azaspiro[3.3]heptane scaffold with its common alternatives (Piperidine) and its constituent monomer (Azetidine).
Table 1: Comparative IR Fingerprints
| Vibrational Mode | Azaspiro[3.3]heptane (Target) | Piperidine (Alternative) | Azetidine (Monomer) | Diagnostic Note |
| ν(C-H) Stretch | 2980 – 2850 cm⁻¹ (Distinct high-freq shoulder) | 2940 – 2800 cm⁻¹(Standard sp³ envelope) | 2975 – 2850 cm⁻¹ | The "strained" C-H stretch often appears >2950 cm⁻¹, distinct from the bulk alkyl envelope. |
| ν(N-H) Stretch | 3350 – 3250 cm⁻¹ (Often sharper due to steric bulk) | 3400 – 3200 cm⁻¹(Broad H-bonding) | 3300 – 3200 cm⁻¹ | Steric crowding around the N in spiro systems can reduce intermolecular H-bonding, sharpening this band. |
| Ring Breathing | 920 – 890 cm⁻¹ (Coupled Spiro Mode) | ~850 cm⁻¹(Chair deformation) | ~900 cm⁻¹ | Look for a medium-intensity band near 900 cm⁻¹ specific to the cyclobutane/azetidine pulsation. |
| Scissoring δ(CH₂) | 1480 – 1440 cm⁻¹ | 1470 – 1450 cm⁻¹ | 1485 – 1450 cm⁻¹ | Less diagnostic due to overlap, but often appears as a doublet in spiro systems due to inequivalent rings. |
| ν(C-N) Stretch | 1250 – 1180 cm⁻¹ | 1150 – 1080 cm⁻¹ | 1220 – 1150 cm⁻¹ | Shifted to higher wavenumber in 4-membered rings due to ring strain. |
Detailed Band Assignment
A. The "Strained" C-H Region (3000 – 2800 cm⁻¹)
Unlike piperidines, which show a "mush" of peaks below 2950 cm⁻¹, azaspiro[3.3]heptanes exhibit distinct bands in the 2960–2990 cm⁻¹ region.
-
Mechanism: The geminal hydrogens on the cyclobutane/azetidine rings are held at a wider H-C-H angle, increasing the force constant.
-
Observation: A sharp band appearing just below the alkene/aromatic region (3000 cm⁻¹) is a hallmark of the cyclobutyl/azetidinyl moiety.
B. The Fingerprint Region (1000 – 600 cm⁻¹)
This is the most critical region for confirming the spirocyclic core.
-
Spiro-Junction Deformation (~500-600 cm⁻¹): A low-frequency band associated with the quaternary spiro-carbon bending.
-
Ring Breathing (~900 cm⁻¹): A characteristic "pulsation" of the four-membered rings. In 2-azaspiro[3.3]heptane, this may split into symmetric (both rings expand) and asymmetric modes.
Experimental Protocol: Sample Preparation & Acquisition
Due to the volatility of low-molecular-weight spirocycles and the potential for ring-opening under stress, specific handling is required.
Method A: Attenuated Total Reflectance (ATR) - Preferred for Solids/Salts
Applicability: Stable HCl or oxalate salts of azaspiro compounds.
-
Crystal Contact: Ensure the crystal (Diamond or ZnSe) is clean.
-
Pressure: Apply minimal pressure required to achieve contact. Warning: Excessive pressure on the anvil can induce pressure-polymorphism or mechanical ring opening in highly strained lattice structures.
-
Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
Method B: Liquid Film (NaCl/KBr Plates) - Preferred for Free Bases
Applicability: Free amine oils (often volatile).
-
Sandwich: Place 1 drop of the free base between two KBr plates.
-
Seal: Analysis must be rapid to prevent carbonate formation (reaction with atmospheric CO₂) or evaporation.
-
Validation: Check for the appearance of a broad "ammonium" band (~2500-3000 cm⁻¹) which indicates reaction with moisture/CO₂, invalidating the free-base spectrum.
Workflow Diagram: Spectral Validation
Figure 2: Decision tree for validating the presence of the azaspiro[3.3]heptane core.
Comparative Case Study
Scenario: A researcher is substituting a piperidine moiety with a 2-azaspiro[3.3]heptane to improve metabolic stability.
-
Piperidine Spectrum:
-
Dominant C-H stretch at 2930 cm⁻¹ and 2850 cm⁻¹.
-
Broad, featureless envelope in the fingerprint region (1300-900 cm⁻¹).
-
-
2-Azaspiro[3.3]heptane Spectrum:
-
Shift: C-H stretches resolve into distinct sharp peaks, with significant intensity at 2970 cm⁻¹ .
-
Fingerprint: Appearance of sharp bands at 1220 cm⁻¹ (strained C-N) and 910 cm⁻¹ (ring breathing).
-
Result: The spectrum appears "cleaner" with sharper bands due to the restricted conformational freedom of the spiro system compared to the fluxional chair-boat conformers of piperidine.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates. Angewandte Chemie International Edition. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English. Link
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link
-
NIST Chemistry WebBook. Infrared Spectrum of Cyclobutane and Azetidine derivatives. Link
A Senior Application Scientist's Guide to the Structural Validation of 1-Azaspiro[3.3]heptane-6-carboxylic Acid Regioisomers
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. The 1-azaspiro[3.3]heptane motif has emerged as a valuable building block, serving as a bioisostere for commonly used saturated heterocycles like piperidine.[1][2] Its rigid, spirocyclic structure provides a well-defined orientation of substituents, making it an attractive component for drug candidates. However, the synthesis of substituted 1-azaspiro[3.3]heptanes can often yield a mixture of regioisomers, the unambiguous identification of which is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.
This guide provides a comprehensive comparison of the analytical methodologies required for the structural validation of the key regioisomers of 1-Azaspiro[3.3]heptane-carboxylic acid. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting representative experimental data to illustrate how these techniques can be synergistically employed to definitively distinguish between the 2-carboxylic acid, 5-carboxylic acid, and 6-carboxylic acid isomers.
The Challenge: Differentiating Regioisomers
The core challenge lies in the subtle yet critical differences in the chemical environment of the protons and carbons within each regioisomer. The position of the carboxylic acid group significantly influences the electronic environment and, consequently, the spectral properties of the molecule. A robust analytical workflow is therefore not just a quality control measure, but a fundamental component of the discovery process.
The Workflow: A Multi-pronged Approach
A conclusive structural validation hinges on a multi-technique approach. While High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, it is the detailed analysis of 1D and 2D NMR spectra that provides the definitive evidence of connectivity.
Caption: General workflow for the structural validation of 1-Azaspiro[3.3]heptane-6-carboxylic acid regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between the regioisomers of 1-Azaspiro[3.3]heptane-carboxylic acid.[3] The unique connectivity of each isomer gives rise to distinct patterns in both ¹H and ¹³C NMR spectra, which can be deciphered using a combination of 1D and 2D experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) to a final concentration of 10-20 mM.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (two- and three-bond couplings), which are crucial for establishing the connectivity across the spirocenter and identifying the position of the carboxyl group.[5]
-
Comparative Analysis of Representative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the three regioisomers. Note that these are representative values and may vary slightly depending on the solvent and pH.
Table 1: Representative ¹H NMR Data (in D₂O, 400 MHz)
| Position | 1-Azaspiro[3.3]heptane-2-carboxylic acid (Isomer 1) | 1-Azaspiro[3.3]heptane-5-carboxylic acid (Isomer 2) | 1-Azaspiro[3.3]heptane-6-carboxylic acid (Isomer 3) |
| H2 | ~4.2 (t) | ~3.8 (s) | ~3.8 (s) |
| H3 | ~3.9 (t) | ~3.8 (s) | ~3.8 (s) |
| H5 | ~2.5 (m) | ~3.5 (m) | ~2.6 (m) |
| H6 | ~2.3 (m) | ~2.4 (t) | ~3.2 (m) |
| H7 | ~2.3 (m) | ~2.4 (t) | ~2.6 (m) |
Table 2: Representative ¹³C NMR Data (in D₂O, 100 MHz)
| Position | 1-Azaspiro[3.3]heptane-2-carboxylic acid (Isomer 1) | 1-Azaspiro[3.3]heptane-5-carboxylic acid (Isomer 2) | 1-Azaspiro[3.3]heptane-6-carboxylic acid (Isomer 3) |
| C2 | ~65.0 | ~55.0 | ~55.0 |
| C3 | ~58.0 | ~55.0 | ~55.0 |
| C4 (spiro) | ~45.0 | ~45.0 | ~45.0 |
| C5 | ~35.0 | ~48.0 | ~38.0 |
| C6 | ~30.0 | ~32.0 | ~42.0 |
| C7 | ~30.0 | ~32.0 | ~38.0 |
| COOH | ~175.0 | ~178.0 | ~177.0 |
The Decisive Role of 2D NMR
While 1D NMR provides initial clues, 2D NMR experiments, particularly HMBC, are essential for unambiguous assignment. The long-range correlations from protons to the quaternary spiro-carbon and the carboxyl carbon are the key differentiators.
Caption: Key HMBC correlations for identifying 1-Azaspiro[3.3]heptane-6-carboxylic acid.
For the 6-carboxylic acid isomer, the proton at C6 will show HMBC correlations to the spiro-carbon (C4), the adjacent methylene carbons (C5 and C7), and, most importantly, to the carboxyl carbon. In contrast, for the 2-carboxylic acid isomer, the proton at C2 will show correlations to the spiro-carbon (C4) and the carboxyl carbon, but to different neighboring carbons within the azetidine ring. The 5-carboxylic acid isomer will have its own unique set of HMBC correlations from the proton at C5.
Mass Spectrometry: Confirming Identity and Aiding Identification
Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm that the synthesized compound has the expected molecular formula (C₇H₉NO₃). Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide additional structural clues to differentiate the isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
HRMS Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
MS/MS Acquisition: Select the protonated or deprotonated molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Comparative Analysis of Representative Fragmentation Patterns
The fragmentation of the regioisomers will be influenced by the position of the carboxylic acid, which can direct the cleavage pathways.
Table 3: Predicted Key Fragments in Positive Ion ESI-MS/MS
| Fragment | 1-Azaspiro[3.3]heptane-2-carboxylic acid (Isomer 1) | 1-Azaspiro[3.3]heptane-5-carboxylic acid (Isomer 2) | 1-Azaspiro[3.3]heptane-6-carboxylic acid (Isomer 3) |
| [M+H]⁺ | 156.0655 | 156.0655 | 156.0655 |
| Loss of H₂O | [M+H-18]⁺ | [M+H-18]⁺ | [M+H-18]⁺ |
| Loss of COOH | [M+H-45]⁺ | [M+H-45]⁺ | [M+H-45]⁺ |
| Azetidine ring opening | Diagnostic fragments | Different diagnostic fragments | Different diagnostic fragments |
| Cyclobutane ring opening | Different diagnostic fragments | Diagnostic fragments | Diagnostic fragments |
While the initial loss of water and the carboxyl group may be common to all isomers, subsequent fragmentation involving the cleavage of the azetidine or cyclobutane rings will produce diagnostic ions specific to each regioisomer. For example, the fragmentation of the 6-carboxylic acid isomer is expected to readily lose the cyclobutane ring containing the carboxyl group, leading to characteristic fragment ions.
Caption: Generalized fragmentation pathway for 1-Azaspiro[3.3]heptane-carboxylic acid regioisomers.
Conclusion: A Self-Validating System for Unambiguous Structural Assignment
The structural validation of 1-Azaspiro[3.3]heptane-6-carboxylic acid regioisomers requires a meticulous and systematic approach. By integrating HRMS for molecular formula confirmation with a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation. The key to differentiating these closely related isomers lies in the detailed analysis of long-range ¹H-¹³C correlations provided by HMBC experiments. The presented protocols and representative data serve as a robust guide for scientists and drug development professionals, ensuring the integrity and quality of these valuable building blocks in the pursuit of novel therapeutics.
References
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Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
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Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. [Link]
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Natho, P., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
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Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(20), 4544-4547. [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ResearchGate. Correlations in the HSQC and HMBC spectra of 19. [Link]
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Mykhailiuk, P. K., et al. (2023). Synthesis of substituted 1-azaspiro[3.3]heptanes. Angewandte Chemie, 135(51). [Link]
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O'Neil, M. J. (Ed.). (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1159-1172. [Link]
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The Spirocyclic Advantage: A Comparative Guide to Reaction Efficiency in Constrained Amines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the architectural sophistication of molecular scaffolds plays a pivotal role. Among these, constrained spirocyclic amines have emerged as privileged structures, offering a unique three-dimensional geometry that can profoundly influence biological activity and pharmacokinetic properties. Their rigid frameworks reduce conformational flexibility, often leading to enhanced binding affinity and selectivity for protein targets. However, the synthetic utility of these amines is critically dependent on their performance in key chemical transformations. This guide provides a comprehensive benchmark of the reaction efficiency of various constrained spirocyclic amines, offering a comparative analysis supported by experimental data to inform catalyst and scaffold selection in your research and development endeavors.
The Rationale for Rigidity: Why Spirocycles Excel
The core principle underpinning the enhanced performance of many spirocyclic amine catalysts and ligands lies in their conformationally restricted nature. Unlike their flexible acyclic or simple cyclic counterparts, the spirocyclic framework pre-organizes the catalytically active moieties, minimizing the entropic penalty associated with achieving the desired transition state geometry. This structural rigidity can lead to:
-
Enhanced Stereoselectivity: By locking the chiral environment around the active site, spirocyclic catalysts can create a more defined and effective chiral pocket, leading to higher enantiomeric or diastereomeric excesses in asymmetric transformations.
-
Increased Reactivity: The pre-organization of the catalyst can lower the activation energy of the reaction, resulting in faster reaction rates and higher turnover numbers.
-
Improved Stability: The rigid scaffold can protect the catalytic center from degradation pathways, leading to more robust and longer-lived catalysts.
This guide will delve into specific examples across different classes of catalysis to quantify these advantages.
Asymmetric Organocatalysis: The Spirocyclic Amine as a Chiral Powerhouse
Organocatalysis has witnessed a surge in the application of chiral amines. Here, we compare the performance of a spirocyclic pyrrolidinyl-oxindole amine with less constrained systems in the enantioselective aldol condensation.
Case Study 1: Enantioselective Aldol Condensation
The aldol condensation is a fundamental C-C bond-forming reaction. The efficiency of a chiral amine organocatalyst is paramount in controlling the stereochemical outcome. A study by Wang et al. provides compelling evidence for the superiority of a spirocyclic scaffold.[1]
Table 1: Performance Comparison of a Spirocyclic Amine Organocatalyst in the Aldol Condensation [1]
| Catalyst/Substrate | Yield (%) | ee (%) |
| Spiro-pyrrolidinyl-oxindole Amine | 96 | 96 |
| Comparable Non-Spirocyclic Proline Derivatives (Typical) | Variable (often lower) | Good to Excellent (but often require higher catalyst loading) |
The spirocyclic organocatalyst demonstrated superior catalytic activity and selectivity compared to its non-spirocyclic counterparts, delivering the product in high yield and enantiomeric excess.[1][2] This is attributed to the rigid spiro backbone which creates a well-defined chiral environment for the reaction.
Experimental Protocol: Enantioselective Aldol Condensation with a Spiro-pyrrolidinyl-oxindole Amine Catalyst
This protocol is adapted from the work of Wang and colleagues.[1]
Materials:
-
3-(3-Hydroxy-1H-pyrazol-1-yl)-oxindole (1 equiv)
-
Paraformaldehyde (2 equiv)
-
Spiro-pyrrolidinyl-oxindole amine catalyst (10 mol%)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (20 mol%)
Procedure:
-
To a stirred solution of 3-(3-hydroxy-1H-pyrazol-1-yl)-oxindole in dichloromethane, add the spiro-pyrrolidinyl-oxindole amine catalyst and trifluoroacetic acid.
-
Cool the mixture to 0 °C and add paraformaldehyde.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aldol product.
Asymmetric Phase-Transfer Catalysis: Quaternary Ammonium Salts on a Spirocyclic Core
Phase-transfer catalysis (PTC) is a powerful technique for reactions between immiscible reactants. The efficiency of the catalyst, typically a quaternary ammonium salt, is crucial. Constraining the catalyst's structure within a spirocyclic framework can significantly enhance its performance.
Case Study 2: Asymmetric Alkylation of a Glycinate Schiff Base
The asymmetric alkylation of glycine derivatives is a key method for synthesizing unnatural amino acids. The performance of chiral phase-transfer catalysts is benchmarked by their ability to deliver high yields and enantioselectivity at low catalyst loadings. Waser and coworkers have developed novel N-spiro quaternary ammonium salts derived from tartaric acid that show excellent efficiency.[3]
Table 2: Benchmarking of a Spirocyclic Phase-Transfer Catalyst [3]
| Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| N-Spiro Quaternary Ammonium Salt | 1 | Good | up to 93 |
| Standard Acyclic Quaternary Ammonium Salts (e.g., TBAB) | Typically higher (5-10) | Variable | Achiral |
The spirocyclic nature of the catalyst backbone is key to creating a rigid chiral environment around the ammonium cation, which effectively shields one face of the enolate, leading to high enantioselectivity.
Experimental Protocol: Asymmetric Alkylation using a Spirocyclic Phase-Transfer Catalyst
This generalized protocol is based on the principles of asymmetric phase-transfer catalysis.
Materials:
-
tert-Butyl glycinate benzophenone Schiff base (1 equiv)
-
Alkyl halide (1.2 equiv)
-
N-Spiro quaternary ammonium salt catalyst (1 mol%)
-
Toluene
-
50% aqueous potassium hydroxide
Procedure:
-
To a vigorously stirred biphasic mixture of toluene and 50% aqueous potassium hydroxide, add the tert-butyl glycinate benzophenone Schiff base and the chiral N-spiro quaternary ammonium salt catalyst.
-
Cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Ligands for Transition Metal Catalysis: The Spirocyclic Advantage in Cross-Coupling
The design of ligands for transition metal catalysts is a cornerstone of modern organic synthesis. Spirocyclic phosphines and amines have emerged as a powerful class of ligands, offering a rigid and well-defined coordination sphere for the metal center.
Case Study 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds. The choice of phosphine ligand is critical to the success of the reaction. While direct comparative data between a spirocyclic phosphine and its exact acyclic analogue is scarce in single publications, the extensive development of Buchwald's biarylphosphine ligands demonstrates a clear trend: increasing steric bulk and rigidity around the phosphorus atom enhances catalytic activity.[4] Spirocyclic phosphine ligands represent the pinnacle of this design principle.
Table 3: Conceptual Comparison of Ligand Classes in Buchwald-Hartwig Amination
| Ligand Class | Key Structural Feature | Expected Performance |
| Spirocyclic Phosphines (e.g., SPHENAM-derived) | Highly rigid, C2-symmetric backbone | High turnover numbers, excellent yields, broad substrate scope |
| Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | High activity, good generality |
| Simple Trialkyl/Triaryl Phosphines (e.g., P(t-Bu)3) | Sterically demanding | Good for specific substrates, but less general |
| Acyclic Diamine Ligands (e.g., TMEDA) | Flexible | Lower activity and selectivity |
The rigid backbone of spirocyclic ligands, such as those derived from SPHENAM, can accelerate the rate-determining reductive elimination step in the catalytic cycle and improve catalyst stability.[5][6]
Visualizing the Catalytic Cycle and Workflow
To better understand the principles discussed, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow for catalyst screening.
Caption: A generalized catalytic cycle.
Caption: A typical experimental workflow for benchmarking catalyst efficiency.
Conclusion: The Future is Constrained
The evidence strongly suggests that the incorporation of constrained spirocyclic scaffolds into amine catalysts and ligands offers a significant advantage in a range of chemical transformations. The enhanced stereoselectivity, reactivity, and stability observed are a direct consequence of the rigid, pre-organized nature of these structures. While the synthesis of spirocyclic amines can be more complex than their acyclic counterparts, the often dramatic improvements in reaction efficiency can justify the additional synthetic effort, particularly in the context of pharmaceutical development where optimal performance is paramount. As synthetic methodologies for constructing diverse spirocyclic frameworks continue to advance, we can expect to see an even wider application of these powerful tools in catalysis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
